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Core Science & Biosynthesis

Foundational

Unlocking Extracellular Matrix Dynamics: The Mechanism and Application of (R)-2-Amino-6-oxohexanoic Acid

Executive Summary & Stereochemical Context The extracellular matrix (ECM) is a highly dynamic structural network whose mechanical properties are dictated by the covalent cross-linking of fibrillar proteins, primarily col...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereochemical Context

The extracellular matrix (ECM) is a highly dynamic structural network whose mechanical properties are dictated by the covalent cross-linking of fibrillar proteins, primarily collagen and elastin. The critical intermediate in this cross-linking cascade is allysine (2-amino-6-oxohexanoic acid), a highly reactive aldehyde generated from the oxidative deamination of lysine residues.

While endogenous lysyl oxidase (LOX) exclusively acts upon L-lysine to generate the natural ECM metabolite L-allysine [(S)-2-amino-6-oxohexanoic acid], the (R)-enantiomer—(R)-2-amino-6-oxohexanoic acid (D-allysine) —has emerged as a profound tool in synthetic biology and drug development. By incorporating D-allysine into synthetic tropoelastin or collagen-mimetic peptides, researchers can bypass rapid degradation by endogenous L-specific proteases while preserving the identical aldehyde-driven cross-linking mechanics. This guide dissects the fundamental biochemical mechanism of allysine in the ECM and provides validated protocols for exploiting its reactivity to monitor active fibrogenesis.

Biochemical Mechanism of Action in the ECM

The core mechanism of action of (R)-2-amino-6-oxohexanoic acid relies entirely on the electrophilic nature of its ϵ -aldehyde group. Whether evaluating the natural (S)-enantiomer during tissue development or utilizing the synthetic (R)-enantiomer as a stable biological probe, the chemical trajectory remains identical.

Enzymatic Generation via Lysyl Oxidase (LOX)

In native tissue, LOX—a copper-dependent amine oxidase—catalyzes the removal of the ϵ -amino group from telopeptide lysine residues, releasing ammonia and hydrogen peroxide to form the allysine aldehyde . When utilizing synthetic (R)-2-amino-6-oxohexanoic acid in biomaterials, this enzymatic step is bypassed, pre-arming the peptide with the reactive aldehyde.

Spontaneous Condensation and Cross-Linking

Once present in the ECM, the allysine aldehyde drives fibril maturation through two primary, spontaneous non-enzymatic reactions:

  • Schiff Base Formation (Aldimine Pathway): The electrophilic carbonyl carbon of allysine reacts with the nucleophilic ϵ -amino group of an unmodified, adjacent lysine residue. This dehydration reaction forms a bivalent cross-link known as dehydrolysinonorleucine (deH-LNL).

  • Aldol Condensation: Two adjacent allysine residues can react with one another to form an allysine aldol (AA), a bivalent cross-link predominantly found in elastin.

Over time, these immature bivalent cross-links condense further into complex, highly stable structures such as tetravalent desmosine (in elastin) and trivalent pyridinoline (in collagen), which dictate the ultimate tensile strength and elasticity of the tissue.

G L_Lys Lysine Residue (Tropocollagen/Tropoelastin) LOX Lysyl Oxidase (LOX) Cu2+ Dependent L_Lys->LOX Oxidative Deamination Allysine Allysine / (R)-2-Amino-6-oxohexanoic acid (Reactive Aldehyde) LOX->Allysine Release of NH3, H2O2 Schiff Schiff Base (Aldimine) deH-LNL Allysine->Schiff + Unmodified Lysine Aldol Allysine Aldol (AA) Allysine->Aldol + Another Allysine Mature Mature Cross-links (Desmosine, Pyridinoline) Schiff->Mature Condensation / Maturation Aldol->Mature Condensation / Maturation

Biochemical pathway of LOX-mediated allysine formation and subsequent ECM cross-linking.

Data Presentation: Allysine-Derived Cross-Links

Understanding the valency and localization of allysine derivatives is critical when designing targeted therapeutics or diagnostic probes for fibrotic diseases.

Table 1: Summary of Allysine-Mediated ECM Cross-Links

Cross-Link IdentityChemical PrecursorsValencyPrimary ECM ProteinBiological Function & Stability
Dehydrolysinonorleucine (deH-LNL) Allysine + LysineBivalentCollagen & ElastinImmature Schiff base; provides initial fibril alignment. Acid-labile.
Allysine Aldol (AA) Allysine + AllysineBivalentElastinImmature aldol product; crucial precursor to desmosine.
Desmosine / Isodesmosine 3 Allysines + 1 LysineTetravalentElastinMature cross-link; imparts multidirectional elasticity. Highly stable.
Pyridinoline 2 Hydroxyallysines + 1 LysineTrivalentCollagenMature cross-link; provides high tensile strength in bone/cartilage.

Diagnostic Application: Targeting Allysine in Active Fibrogenesis

Because allysine is a transient intermediate that is rapidly consumed during cross-link maturation, its presence in tissue is a direct, quantitative biomarker for active fibrogenesis (ongoing scar formation), distinguishing it from stable, historical fibrosis .

To exploit this, researchers utilize hydrazine-bearing molecular probes (e.g., Gd-Hyd or Gd-CHyd). Hydrazines act as potent nucleophiles that selectively attack the allysine aldehyde, forming a stable hydrazone bond. This traps the allysine and provides a readout for Molecular Magnetic Resonance Imaging (MRI).

Workflow Tissue 1. Fibrotic Tissue (High Allysine Content) Probe 2. Hydrazine Probe (e.g., Gd-CHyd) Tissue->Probe In vivo Injection Reaction 3. Hydrazone Formation (Covalent Trapping) Probe->Reaction Targeting Aldehyde Quant 4. Quantification (MRI or LC-MS/MS) Reaction->Quant Signal Readout

Workflow for in vivo quantification of allysine using hydrazine-based molecular probes.

Step-by-Step Protocol: In Vivo Quantification of Allysine using Gd-CHyd

The following protocol outlines the self-validating workflow for measuring active ECM cross-linking using a gadolinium-based hydrazine probe. Causality note: We utilize an N,N-dialkyl hydrazine (Gd-CHyd) rather than a simple acyl hydrazine because the dialkyl substitution increases the nucleophilicity of the terminal nitrogen, resulting in an order-of-magnitude higher affinity for the allysine aldehyde.

Phase 1: Probe Preparation and Administration

  • Formulation: Reconstitute the Gd-CHyd probe in sterile 1X PBS (pH 7.4) to a concentration of 10 mM. Critical Step: Ensure the pH is strictly 7.4; acidic environments will protonate the hydrazine, neutralizing its nucleophilicity.

  • Administration: Administer the probe intravenously (via tail vein in murine models) at a dose of 0.1 mmol/kg body weight.

  • Circulation: Allow 45 minutes for systemic circulation and covalent binding to ECM allysine targets. Unbound probe is rapidly cleared via renal filtration.

Phase 2: Molecular MRI Acquisition

  • Imaging Setup: Anesthetize the subject and place them in a high-field MRI scanner (e.g., 4.7 T or 9.4 T).

  • Sequence Parameters: Acquire T1-weighted spin-echo images. The covalent binding of the Gd-CHyd probe to the rigid ECM restricts the rotational correlation time ( τR​ ) of the gadolinium chelate, significantly amplifying its T1 relaxivity and generating a bright signal exclusively at sites of active fibrogenesis.

  • Data Analysis: Calculate the contrast-to-noise ratio (CNR) between the fibrotic target organ (e.g., lung or myocardium) and adjacent healthy muscle tissue.

Phase 3: Ex Vivo Validation via LC-MS/MS

  • Tissue Digestion: Harvest the imaged tissue, homogenize, and digest in 6 M HCl at 110°C for 24 hours to hydrolyze the ECM proteins into free amino acids.

  • Reduction: Prior to hydrolysis, treat the homogenate with Sodium Borohydride ( NaBH4​ ) for 1 hour at room temperature. Causality note: This step reduces the reversible hydrazone bond into a highly stable hydrazine linkage, preventing probe dissociation during harsh acid hydrolysis.

  • Quantification: Analyze the hydrolysate via LC-MS/MS using a reversed-phase C18 column. Quantify the Gd-CHyd-allysine adduct against an internal standard to determine the absolute molar concentration of active cross-linking sites per gram of tissue.

References

  • Eyre, D. R., Paz, M. A., & Gallop, P. M. (1984). CROSS-LINKING IN COLLAGEN AND ELASTIN. Annual Review of Biochemistry.[Link]

  • Akam, E. A., et al. (2020). Improving the reactivity of hydrazine-bearing MRI probes for in vivo imaging of lung fibrogenesis. Chemical Science.[Link]

  • Moon, B. F., et al. (2024). Simultaneous Positron Emission Tomography and Molecular Magnetic Resonance Imaging of Cardiopulmonary Fibrosis in a Mouse Model of Left Ventricular Dysfunction. Journal of the American Heart Association.[Link]

  • Schmelzer, C. E. H., et al. (2019). Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin. The FASEB Journal.[Link]

Exploratory

Biosynthetic Pathways and Precursors for (R)-2-Amino-6-oxohexanoic Acid: A Technical Guide

Executive Summary (R)-2-Amino-6-oxohexanoic acid , commonly referred to as D-allysine or D-2-aminoadipate-6-semialdehyde, is a rare, non-proteinogenic D-amino acid. While its enantiomer (L-allysine) is a well-characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Amino-6-oxohexanoic acid , commonly referred to as D-allysine or D-2-aminoadipate-6-semialdehyde, is a rare, non-proteinogenic D-amino acid. While its enantiomer (L-allysine) is a well-characterized intermediate in the cross-linking of mammalian collagen and elastin, D-allysine plays a highly specialized role in microbial metabolism—particularly in the degradation of D-lysine and as an intermediate in secondary metabolite biosynthesis.

This whitepaper provides an in-depth technical analysis of the biosynthetic pathways, precursor dynamics, and experimental methodologies required to synthesize, stabilize, and quantify D-allysine. Designed for drug development professionals and metabolic engineers, this guide bridges theoretical biochemistry with field-proven analytical protocols.

Biochemical Context and Stereochemistry

D-allysine (C₆H₁₁NO₃, Exact Mass: 145.0739 Da) features an α-amino acid backbone with a terminal aldehyde group at the ε-carbon . Unlike L-allysine, which is generated post-translationally by the copper-dependent enzyme lysyl oxidase, D-allysine is typically formed as a free, transient metabolite.

The Causality of Instability: The presence of the highly reactive ε-aldehyde and the nucleophilic α-amino group on the same molecule leads to a spontaneous, pH-dependent intramolecular condensation. At physiological pH (7.4), D-allysine exists in a dynamic equilibrium with its cyclic Schiff base, D-Δ¹-piperideine-6-carboxylate (D-P6C) . This cyclization is thermodynamically driven by the stability of the six-membered ring, presenting a significant challenge for isolation and quantification in experimental workflows.

Biosynthetic Pathways and Precursors

The biosynthesis of D-allysine relies on two primary precursor pathways, predominantly observed in microbial systems such as Pseudomonas putida and specialized fungal secondary metabolism.

Precursor 1: D-Lysine (Oxidative Deamination / Transamination)

The most direct biosynthetic route to D-allysine is the ε-deamination of D-lysine. In microbial catabolism, specific D-lysine ε-aminotransferases or D-amino acid oxidases catalyze the removal of the ε-amino group, replacing it with an aldehyde.

  • Mechanistic Causality: This reaction requires cofactors such as pyridoxal 5'-phosphate (PLP) for transaminases or flavin adenine dinucleotide (FAD) for oxidases. Microbes utilize the cleaved amino group for nitrogen scavenging, leaving the carbon skeleton (D-allysine) to be further oxidized to D-2-aminoadipate for entry into the TCA cycle.

Precursor 2: D-2-Aminoadipate (Reduction)

In an anabolic direction, D-2-aminoadipate can be reduced to D-allysine via aminoadipate reductase (AAR). This ATP- and NADPH-dependent enzyme activates the δ-carboxylate of D-2-aminoadipate via adenylation, followed by reduction to the semialdehyde. While canonical AARs are highly specific for the L-enantiomer, engineered variants and specific non-ribosomal peptide synthetase (NRPS) domains exhibit promiscuity toward D-2-aminoadipate.

Biosynthesis_Pathway DLys D-Lysine (Precursor) DAlly (R)-2-Amino-6-oxohexanoic acid (D-Allysine) DLys->DAlly D-Lysine ε-Oxidase / Aminotransferase DP6C D-Δ¹-Piperideine-6-carboxylate (Cyclic Form) DAlly->DP6C Spontaneous Cyclization (pH 7.4) DAAA D-2-Aminoadipate (Alternative Precursor) DAlly->DAAA Allysine Dehydrogenase DAAA->DAlly Aminoadipate Reductase (ATP/NADPH)

Fig 1. Biosynthetic pathways and equilibrium dynamics of (R)-2-Amino-6-oxohexanoic acid.

Experimental Methodologies: Synthesis and Quantification

Working with D-allysine in vitro requires precise control over reaction kinetics and immediate stabilization of the aldehyde to prevent complete conversion to D-P6C. The following self-validating protocol outlines the enzymatic synthesis and LC-MS/MS quantification of D-allysine.

Protocol: Enzymatic Synthesis and Aldehyde Trapping

Design Rationale: Because the free aldehyde is highly transient, we employ 2,4-dinitrophenylhydrazine (DNPH) as a chemical trapping agent. DNPH reacts rapidly with the ε-aldehyde to form a stable hydrazone derivative, effectively pulling the equilibrium away from the cyclic D-P6C form and allowing accurate mass spectrometric quantification.

  • Substrate Preparation: Prepare a 10 mM solution of D-lysine in 50 mM HEPES buffer.

    • Expert Insight: HEPES is chosen over amine-containing buffers (like Tris) to prevent competitive Schiff base formation with the newly generated aldehyde. Adjust strictly to pH 7.4.

  • Enzymatic Conversion: Introduce 1 U/mL of purified D-lysine oxidase (ensure 50 µM FAD is present). Incubate at 37°C for exactly 30 minutes.

  • Aldehyde Trapping (Critical Step): Terminate the reaction by adding an equal volume of 5 mM DNPH dissolved in 0.1 M HCl.

    • Causality: The highly acidic environment instantaneously denatures the enzyme, halting further conversion, while simultaneously catalyzing the hydrazone formation. Incubate for 15 minutes at room temperature.

  • Self-Validating Control: In parallel, run a negative control using heat-inactivated enzyme (95°C for 10 min) spiked with a known concentration of an internal standard (e.g., ¹³C-labeled D-lysine). This establishes the baseline, accounts for matrix effects, and validates extraction efficiency.

  • LC-MS/MS Analysis: Extract the derivatized products using ethyl acetate, evaporate to dryness under N₂, and reconstitute in the mobile phase. Analyze via LC-MS/MS.

Experimental_Workflow S1 1. Substrate Preparation 10 mM D-Lysine in 50 mM HEPES (pH 7.4) S2 2. Enzymatic Conversion Add D-Lysine Oxidase (37°C, 30 min) S1->S2 S3 3. Aldehyde Trapping Derivatization with DNPH to prevent cyclization S2->S3 S4 4. LC-MS/MS Quantification MRM Transition 326.1 -> 152.0 m/z S3->S4 Control Self-Validating Control Heat-inactivated enzyme + Internal Std Control->S2 Baseline Correction

Fig 2. Self-validating experimental workflow for D-allysine synthesis and LC-MS/MS quantification.

Quantitative Data

The following table summarizes the critical analytical and kinetic parameters required for the successful execution of the above protocol.

ParameterValue / ConditionCausality / Significance
Exact Mass (Free Aldehyde) 145.0739 DaBaseline mass for high-resolution MS identification.
Equilibrium Half-life < 5 minutes (pH 7.4)Necessitates immediate trapping; rapid cyclization to D-P6C.
Trapping Agent 5 mM DNPH in 0.1 M HClAcidic environment halts enzyme; DNPH forms stable hydrazone.
DNPH Adduct [M+H]⁺ m/z 326.09Stable precursor ion for LC-MS/MS Multiple Reaction Monitoring.
Primary MRM Transition 326.1 → 152.0 m/zHighly specific fragmentation for accurate quantification.
Enzyme Cofactor FAD (Oxidase) / PLP (Transaminase)Essential for electron transfer or amine group shuttling.

Mechanistic Insights & Drug Development Implications

Understanding the precursors and pathways of D-allysine extends beyond basic biochemistry into targeted drug development.

  • ASADH Inhibition for Novel Antibiotics: The aspartate biosynthetic pathway is essential for microbial survival but absent in mammals, making it a prime target for novel antibiotics. D-2-aminoadipate, the direct oxidized product of D-allysine, has been co-crystallized with aspartate β-semialdehyde dehydrogenase (ASADH) from Streptococcus pneumoniae. It acts as a selective inhibitor by mimicking the natural substrate, utilizing bidentate interactions with active-site arginyl residues (Arg99 and Arg245) to block enzymatic function .

  • Biomarkers for Microbial Infection: Because D-allysine and its derivatives are strictly linked to microbial D-amino acid metabolism and peptidoglycan remodeling, the detection of D-allysine signatures in host fluids via advanced mass spectrometry holds potential as a highly specific biomarker for deep-seated bacterial infections, distinguishing them from sterile inflammation.

References

  • PubChem Compound Summary for CID 160603, Allysine. National Center for Biotechnology Information. URL:[Link]

  • Crystal Structure of Aspartate beta-Semialdehide Dehydrogenase from Streptococcus pneumoniae with 2',5'-Adenosine diphosphate and D-2-aminoadipate. RCSB Protein Data Bank (PDB ID: 3PWS). URL:[Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PubMed Central (PMC3319001). URL:[Link]

  • Massively parallel fitness profiling reveals multiple novel enzymes in Pseudomonas putida lysine metabolism. bioRxiv. URL:[Link]

Foundational

Stereochemical Divergence in Aldehyde-Bearing Amino Acids: A Technical Analysis of (R)- and (S)-2-Amino-6-oxohexanoic Acid

Executive Summary Allysine (2-amino-6-oxohexanoic acid) is a non-proteinogenic amino acid that serves as the biochemical linchpin for the structural maturation of connective tissues[1]. The stereocenter at the α -carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Allysine (2-amino-6-oxohexanoic acid) is a non-proteinogenic amino acid that serves as the biochemical linchpin for the structural maturation of connective tissues[1]. The stereocenter at the α -carbon dictates both its biological function and synthetic utility. The (S)-enantiomer (L-allysine) is the native product of enzymatic oxidation and is essential for extracellular matrix (ECM) cross-linking[2]. Conversely, the (R)-enantiomer (D-allysine) is a synthetic counterpart utilized in advanced peptidomimetics. This whitepaper provides an in-depth analysis of their structural differences, mechanistic divergence in biological systems, and the analytical strategies required to overcome the extreme reactivity of their terminal aldehyde groups.

Stereochemical Foundations & Physicochemical Properties

Both enantiomers of allysine share a highly reactive ϵ -aldehyde group, which exists in a dynamic equilibrium with its cyclic Schiff base derivative, 1-piperideine-6-carboxylic acid[1]. This inherent instability makes the free amino acid prone to rapid, spontaneous condensation.

Quantitative Structural Comparison

The following table summarizes the physicochemical and functional divergence between the two enantiomers:

Property(S)-Allysine (L-allysine)(R)-Allysine (D-allysine)
IUPAC Name (2S)-2-amino-6-oxohexanoic acid[3](2R)-2-amino-6-oxohexanoic acid
Molecular Weight 145.16 g/mol [3]145.16 g/mol
Native Biological Role ECM cross-linking (Collagen/Elastin)[1]None (Synthetic/Peptidomimetic)
Enzymatic Origin Lysyl Oxidase (LOX)[2]Synthetic oxidation / Biocatalysis
Chiral HPLC Elution Order *Second (typically)[4]First (typically)[4]

*Based on ligand-exchange chromatography (Chirex D-penicillamine) for acetal-protected derivatives.

Biological Causality: Why Stereochemistry Dictates ECM Integrity

The biosynthesis of L-allysine is strictly regulated by Lysyl Oxidase (LOX), a copper-dependent enzyme that oxidatively deaminates specific L-lysine residues within the telopeptide regions of tropocollagen and tropoelastin[2],[5].

The Causality of Stereospecificity: The (S)-configuration of L-allysine is an absolute requirement for native fibrillogenesis. The precise spatial alignment of the resulting ϵ -aldehyde within the highly ordered collagen triple helix or elastin coacervate allows for spontaneous aldol condensations and Schiff base formations[2]. These reactions yield mature, multivalent cross-links such as desmosine and pyridinoline, which confer tensile strength and elasticity to tissues[2].

If D-allysine ((R)-configuration) were introduced into this matrix, it would create a critical steric mismatch. The inverted stereocenter would project the reactive aldehyde away from adjacent lysine or hydroxylysine residues, aborting the cross-linking cascade and resulting in structurally abnormal, mechanically weak fibrils—a phenotype similar to lathyrism or certain Ehlers-Danlos Syndrome variants[5].

LOX_Pathway L_Lysine L-Lysine (Tropocollagen) L_Allysine L-Allysine (2S)-Aldehyde L_Lysine->L_Allysine Oxidative Deamination LOX Lysyl Oxidase (LOX) Cu2+ dependent LOX->L_Lysine Catalyzes Crosslinks ECM Cross-links (Aldol, Desmosine) L_Allysine->Crosslinks Spontaneous Condensation D_Lysine D-Lysine (Synthetic) D_Allysine D-Allysine (2R)-Aldehyde D_Lysine->D_Allysine Synthetic Oxidation D_Allysine->Crosslinks Steric Hindrance (No native cross-linking)

Mechanistic divergence of L- and D-allysine in extracellular matrix cross-linking.

Analytical Differentiation: Overcoming Aldehyde Reactivity

Analyzing allysine enantiomers presents a significant technical hurdle. Because the free aldehyde rapidly polymerizes or cyclizes, direct chiral separation is practically impossible[1].

Causality for Experimental Design: To achieve accurate chiral separation and determine enantiomeric excess (ee), the aldehyde must be chemically masked. Derivatization into an ethylene acetal locks the molecule in a stable, linear conformation[4]. This prevents degradation during chromatography and allows the chiral stationary phase to interact exclusively with the α -carbon stereocenter.

Chiral_Separation Sample Racemic Allysine (R/S mixture) Derivatization Acetal Protection (Prevents polymerization) Sample->Derivatization Ethylene Glycol, H+ HPLC Chiral HPLC (Chirex D-Penicillamine) Derivatization->HPLC Injection D_Enantiomer (R)-Allysine Acetal (D-form, Elution 1) HPLC->D_Enantiomer Chiral Recognition L_Enantiomer (S)-Allysine Acetal (L-form, Elution 2) HPLC->L_Enantiomer Chiral Recognition

Workflow for the chiral HPLC separation of allysine enantiomers via acetal derivatization.

Step-by-Step Methodology: Chiral HPLC Separation of Allysine Enantiomers

This self-validating protocol utilizes ligand-exchange chromatography to separate the protected enantiomers[4].

Step 1: Acetal Derivatization (Protection)

  • Suspend the racemic allysine sample in an excess of anhydrous ethylene glycol.

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Reflux the mixture under Dean-Stark conditions to continuously remove water, driving the equilibrium toward complete acetal formation.

  • Quench the reaction with saturated NaHCO3​ , extract with ethyl acetate, and concentrate in vacuo to yield allysine ethylene acetal.

Step 2: Sample Preparation & System Suitability (Self-Validation)

  • Dissolve the derivatized allysine acetal in the mobile phase (2 mM CuSO4​ in 15% Methanol/Water) to a final concentration of 1 mg/mL.

  • Validation Check: Inject a blank (mobile phase only) to establish a baseline and confirm zero column carryover.

  • Validation Check: Inject a known racemic standard to verify a chromatographic resolution factor ( Rs​ ) of ≥1.5 between the (R) and (S) peaks.

Step 3: Chromatographic Execution

  • Column: Chirex 3126 (D)-penicillamine (50 mm × 4.6 mm, 5 μm)[4].

  • Temperature: Maintain strictly at 30 °C to ensure reproducible ligand-exchange kinetics between the copper ions, the stationary phase, and the analyte[4].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (detecting the copper-amino acid coordination complex).

Step 4: Data Analysis

  • Integrate the peak areas. The (R)-enantiomer (D-allysine acetal) typically elutes first due to weaker spatial coordination with the (D)-penicillamine stationary phase, followed by the (S)-enantiomer (L-allysine acetal).

  • Calculate enantiomeric excess using the standard formula: ee=AS​+AR​∣AS​−AR​∣​×100% .

Applications in Drug Development

While L-allysine is a native biological building block, both enantiomers hold significant value in modern therapeutics. (S)-allysine ethylene acetal is manufactured on a large scale via biocatalytic resolution (using L-acylase) to serve as a high-purity chiral intermediate for pharmaceutical synthesis[4]. Conversely, D-allysine is increasingly utilized in the design of peptidomimetics. By substituting native L-amino acids with D-allysine, drug developers can confer extreme protease resistance to peptide therapeutics while simultaneously providing a bioorthogonal aldehyde handle for targeted drug conjugation, PEGylation, or fluorescent labeling.

References

  • Allysine - Wikipedia Source: wikipedia.org URL:[Link]

  • Allysine | C6H11NO3 | CID 160603 - PubChem - NIH Source: nih.gov URL:[Link]

  • Elastin cross-linking by lysyl oxidase - Reactome Pathway Database Source: reactome.org URL:[Link]

  • Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells Source: nih.gov (PubMed Central) URL:[Link]

  • The Combination of Hydroformylation and Biocatalysis for the Large-Scale Synthesis of (S)-Allysine Ethylene Acetal | Organic Process Research & Development Source: acs.org (ACS Publications) URL:[Link]

Sources

Exploratory

Preliminary investigation of D-allysine in metabolic disorders

Foreword: Charting Unexplored Territory in Metabolic Research The landscape of metabolic disease research is in constant evolution, driven by the pursuit of novel molecular targets and therapeutic strategies. While the r...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting Unexplored Territory in Metabolic Research

The landscape of metabolic disease research is in constant evolution, driven by the pursuit of novel molecular targets and therapeutic strategies. While the roles of many endogenous molecules are well-characterized, a vast chemical space within our own biology remains to be explored. This guide focuses on one such frontier: the preliminary investigation of D-allysine , a D-enantiomer of a lysine derivative, in the context of metabolic disorders.

Currently, the scientific literature on D-allysine is sparse, with most research centered on its L-isomer, a key player in the cross-linking of collagen and elastin. This lack of direct evidence for D-allysine's metabolic role presents a unique challenge and a significant opportunity. Drawing upon the established bioactivity of D-amino acids and the metabolic implications of the lysyl oxidase pathway that produces L-allysine, this document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, my objective is to provide a logically structured, evidence-based framework for the initial stages of inquiry. This guide is not a rigid set of instructions but a comprehensive playbook designed to foster rigorous scientific investigation. We will proceed from foundational, hypothesis-generating in vitro studies to more complex in vivo models, with each step designed to build a robust data package for this novel molecule. The protocols and experimental designs detailed herein are grounded in established methodologies, ensuring both scientific integrity and reproducibility. By systematically exploring the potential of D-allysine, we may uncover new pathways and therapeutic avenues in the fight against metabolic disease.

Part 1: Theoretical Framework and Rationale

D-Allysine: An Introduction to a Molecule of Interest

Allysine is the aldehyde derivative of the essential amino acid lysine.[1][2] This conversion is a post-translational modification catalyzed by the enzyme lysyl oxidase (LOX) , which oxidizes the epsilon-amino group of a lysine residue within a protein.[3][4] The resulting aldehyde, allysine, is highly reactive and crucial for the formation of covalent cross-links that stabilize extracellular matrix proteins like collagen and elastin.[3][4]

While the vast majority of biological amino acids exist in the L-conformation, D-amino acids are increasingly recognized for their diverse physiological roles.[5][6][7] They are involved in processes ranging from neurotransmission (D-serine) to hormone regulation (D-aspartate).[7] The metabolism of D-amino acids is primarily handled by the enzyme D-amino acid oxidase (DAAO) , a flavoprotein that catalyzes their oxidative deamination.[8][9][10]

Given the existence of D-amino acid metabolism and the enzymatic machinery for L-allysine production, it is plausible that D-allysine could be formed or have specific biological activities. This guide will explore the preliminary steps to investigate this hypothesis in the context of metabolic disorders.

The Lysyl Oxidase (LOX) Pathway: A Potential Nexus in Metabolic Disease

The LOX family of enzymes is emerging as a significant player in metabolic health and disease.[11][12] Increased LOX expression and activity are associated with fibrosis in various tissues, a common complication of metabolic disorders.[12][13] In adipose tissue, LOX-mediated collagen cross-linking contributes to fibrosis, leading to adipocyte dysfunction and insulin resistance.[11]

Crucially, inhibition of LOX has shown promise in preclinical models of obesity. Treatment with β-aminopropionitrile (BAPN), a LOX inhibitor, has been shown to reduce weight gain, improve glucose tolerance, and decrease adipose tissue fibrosis in diet-induced obese rats.[11][14] This suggests that the products of LOX activity, including allysine, may be involved in the pathophysiology of metabolic disease.[15]

The D-Amino Acid Connection: Signaling and Metabolism

D-amino acids are no longer considered mere biological curiosities. They are now understood to be active signaling molecules in mammals.[16] For instance, D-serine is a co-agonist of NMDA receptors in the brain, and D-aspartate is involved in neurogenesis and hormone synthesis.[7] The presence of D-amino acid oxidase (DAAO) in tissues like the liver and kidney points to a systemic role for D-amino acid metabolism.[8][17] DAAO degrades D-amino acids, and its activity can influence the levels of these signaling molecules.[9][18] The potential for D-allysine to interact with DAAO or other metabolic enzymes is a key area for investigation.

A Central Hypothesis and Avenues of Investigation

Based on the above, we can formulate a central hypothesis: D-allysine, either as an endogenous metabolite or an exogenous agent, has the potential to modulate metabolic pathways implicated in disorders such as obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).

This guide will outline a phased investigational approach to test this hypothesis, focusing on three primary areas:

  • Interaction with the LOX Pathway: Does D-allysine influence the expression or activity of LOX enzymes? Does it compete with L-lysine as a substrate?

  • Metabolic Effects in Key Tissues: What are the direct effects of D-allysine on the metabolic functions of adipocytes, hepatocytes, and skeletal muscle cells?

  • Systemic Metabolic Impact: How does D-allysine administration affect whole-body metabolism in preclinical animal models of metabolic disease?

Part 2: In Vitro Investigation of D-Allysine

The initial phase of investigation will utilize in vitro models to establish the foundational biological activity of D-allysine. These experiments are designed to be cost-effective, high-throughput, and to provide the mechanistic insights necessary to justify further in vivo studies.

Foundational Cell-Based Assays

Before investigating the specific metabolic effects of D-allysine, it is crucial to establish its basic cellular properties.

Rationale: To determine a non-toxic working concentration range for D-allysine in subsequent experiments.

Recommended Cell Lines:

  • 3T3-L1 preadipocytes: A well-established model for studying adipogenesis and adipocyte metabolism.[19]

  • HepG2 human hepatoma cells: A widely used model for studying liver metabolism and toxicology.[20]

  • C2C12 mouse myoblasts: A standard model for investigating skeletal muscle differentiation and metabolism.[21]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of D-allysine (e.g., from 1 µM to 1 mM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the D-allysine solutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

ParameterValue
Cell Lines3T3-L1, HepG2, C2C12
D-allysine Concentrations1 µM - 1 mM
Incubation Times24, 48, 72 hours
ReadoutAbsorbance at 570 nm

Rationale: To confirm that D-allysine can enter cells and to assess its stability in the cellular environment.

Experimental Protocol: LC-MS/MS Analysis

  • Cell Culture: Grow cells to confluence in 6-well plates.

  • Treatment: Treat cells with a non-toxic concentration of D-allysine (determined from the MTT assay) for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Collection: At each time point, collect both the cell culture medium and the cell lysate. For the lysate, wash the cells with ice-cold PBS, then scrape them into a suitable lysis buffer.

  • Sample Preparation: Perform a protein precipitation step (e.g., with acetonitrile) for both medium and lysate samples. Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence of D-allysine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for D-amino acid detection.[22][23]

  • Data Analysis: Quantify the concentration of D-allysine in the medium and lysate over time to determine uptake and degradation rates.

Investigating the Impact on Adipocyte Function

Rationale: Adipose tissue is central to metabolic health, and its dysfunction is a hallmark of metabolic disease.[19]

Rationale: To determine if D-allysine affects the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.

Experimental Protocol: Oil Red O Staining

  • Cell Culture: Plate 3T3-L1 preadipocytes and grow them to confluence.

  • Differentiation Induction: Two days post-confluence, induce differentiation using a standard cocktail (e.g., dexamethasone, IBMX, and insulin) in the presence or absence of various concentrations of D-allysine.

  • Maturation: After 2 days, switch to a maturation medium (containing insulin) with or without D-allysine for another 2-4 days, replacing the medium every 2 days.

  • Staining: On day 8-10, wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.

  • Quantification: Elute the stain with isopropanol and measure the absorbance at 520 nm.

  • Gene Expression Analysis: At the end of the differentiation period, extract RNA and perform qRT-PCR for key adipogenic markers such as PPARγ and C/EBPα.

Rationale: To assess the effect of D-allysine on insulin-stimulated glucose uptake in mature adipocytes.

Experimental Protocol: 2-NBDG Glucose Uptake

  • Cell Differentiation: Differentiate 3T3-L1 cells into mature adipocytes in a 96-well plate.

  • Pre-treatment: Treat the mature adipocytes with D-allysine for 24 hours.

  • Serum Starvation: Serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes. Include a non-insulin-stimulated control.

  • Glucose Uptake: Add the fluorescent glucose analog 2-NBDG to a final concentration of 50 µM and incubate for 30-60 minutes.

  • Fluorescence Measurement: Wash the cells with ice-cold PBS and measure the fluorescence intensity (excitation/emission ~485/535 nm).

Glucose_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis P1 Differentiate 3T3-L1 cells P2 Pre-treat with D-allysine P1->P2 P3 Serum Starve P2->P3 A1 Insulin Stimulation P3->A1 A2 Add 2-NBDG A1->A2 D1 Measure Fluorescence A2->D1 In_Vivo_Study_Timeline cluster_monitoring Monitoring start Start diet High-Fat Diet (8-12 weeks) start->diet Week 0 treatment D-allysine Treatment (4-8 weeks) diet->treatment Week 8-12 gtt_itt_base Baseline GTT/ITT diet->gtt_itt_base end Sacrifice & Analysis treatment->end End of Study bw Weekly Body Weight treatment->bw fi Weekly Food Intake treatment->fi gtt_itt_final Final GTT/ITT treatment->gtt_itt_final

Caption: Timeline for a diet-induced obesity in vivo study.

Key In Vivo Endpoints

Table of In Vivo Measurements

MeasurementMethodRationale
Glucose Tolerance Test (GTT) Intraperitoneal glucose injection followed by blood glucose monitoring over 2 hours.Assesses the body's ability to clear a glucose load, a measure of overall glucose homeostasis.
Insulin Tolerance Test (ITT) Intraperitoneal insulin injection followed by blood glucose monitoring over 1 hour.Measures insulin sensitivity.
Plasma Insulin and Lipids ELISA for insulin; colorimetric assays for triglycerides and cholesterol.Quantifies key metabolic hormones and lipids.
Liver Histology H&E and Oil Red O staining of liver sections.Assesses hepatic steatosis and inflammation.
Adipose Tissue Analysis H&E staining for adipocyte size; qRT-PCR for inflammatory markers (e.g., TNF-α, MCP-1).Evaluates adipocyte hypertrophy and inflammation.
Gene Expression in Tissues qRT-PCR for key metabolic genes in liver, adipose tissue, and muscle.Investigates the molecular mechanisms of D-allysine's action.

Part 4: Analytical Methodologies and Data Integrity

Rigorous and validated analytical methods are paramount for the successful investigation of a novel compound.

Synthesis and Characterization of D-Allysine

As D-allysine is not readily commercially available, a synthetic route will be necessary. A plausible approach involves the enzymatic racemization of L-lysine to DL-lysine, followed by selective oxidation. [24]Alternatively, chemical synthesis methods can be employed. [25][26]The final product must be thoroughly characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Chiral Chromatography: To determine the enantiomeric purity. [27]

Quantification of D-Allysine in Biological Matrices

A sensitive and specific method for quantifying D-allysine in plasma, cell lysates, and tissue homogenates is essential.

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the best combination of sensitivity and specificity for this application. [22][23]The method should include:

  • Chiral Separation: A chiral column is necessary to distinguish D-allysine from the more abundant L-lysine and L-allysine.

  • Stable Isotope-Labeled Internal Standard: A deuterated version of D-allysine should be synthesized and used as an internal standard to ensure accurate quantification.

  • Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, and limits of detection and quantification.

Part 5: Concluding Remarks and Future Directions

The preliminary investigation of D-allysine in metabolic disorders is a high-risk, high-reward endeavor. The lack of existing data necessitates a foundational, step-by-step approach, as outlined in this guide. The in vitro experiments are designed to quickly and efficiently determine if D-allysine possesses biological activity relevant to metabolic disease. Positive results from these studies would provide a strong rationale for progressing to more complex and resource-intensive in vivo models.

Future research could expand to investigate:

  • The role of D-allysine in other metabolic complications, such as diabetic nephropathy and cardiovascular disease.

  • The identification of the specific protein targets of D-allysine.

  • The potential for D-allysine to be a biomarker for metabolic disease.

By adhering to the principles of scientific integrity and logical experimental design, the research community can effectively explore the potential of this novel molecule and, in doing so, may uncover new avenues for the treatment and prevention of metabolic disorders.

References

  • Animal models of metabolic syndrome: a review - PMC. (2016, October 4). Retrieved from [Link]

  • Metabolic Syndrome: Comparison of the Two Commonly Used Animal Models - Oxford Academic. (2008, September 15). Retrieved from [Link]

  • Guidelines for diet-induced models of cardiometabolic syndrome. (n.d.). Retrieved from [Link]

  • New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC. (2018, April 6). Retrieved from [Link]

  • Preclinical research in obesity-associated metabolic diseases using in vitro, multicellular, and non-mammalian models - PMC. (n.d.). Retrieved from [Link]

  • Animal models of metabolic syndrome: a review | springermedizin.de. (n.d.). Retrieved from [Link]

  • Animal models in metabolic syndrome - PubMed. (2018, October 29). Retrieved from [Link]

  • New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - Frontiers. (2018, April 5). Retrieved from [Link]

  • Full article: Cell based in vitro and ex vivo models in metabolic disease drug discovery: nice to have or critical path? - Taylor & Francis. (2009, April 3). Retrieved from [Link]

  • D-Amino acid oxidase: Physiological role and applications - SciSpace. (n.d.). Retrieved from [Link]

  • Emerging Role of D-Amino Acid Metabolism in the Innate Defense - Frontiers. (n.d.). Retrieved from [Link]

  • D-amino acid oxidase - Wikipedia. (n.d.). Retrieved from [Link]

  • Application of In Vitro Models for Studying the Mechanisms Underlying the Obesogenic Action of Endocrine-Disrupting Chemicals (EDCs) as Food Contaminants—A Review - MDPI. (2023, January 5). Retrieved from [Link]

  • A method for highly sensitive detection of D-amino acids - Atlas of Science. (2020, November 27). Retrieved from [Link]

  • Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC - NIH. (n.d.). Retrieved from [Link]

  • The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia. (n.d.). Retrieved from [Link]

  • Biological Role of D-amino Acid Oxidase and D-aspartate Oxidase. Effects of D-amino Acids - PubMed. (n.d.). Retrieved from [Link]

  • An overview on D-amino acids - PubMed. (2017, July 5). Retrieved from [Link]

  • DAAO | DAAIR center - D-amino acids. (n.d.). Retrieved from [Link]

  • Measurement of D-amino acids | DAAIR center. (n.d.). Retrieved from [Link]

  • Metabolic Disease - Evotec. (n.d.). Retrieved from [Link]

  • Biosensors for D-Amino Acids: Detection Methods and Applications - MDPI. (2020, June 27). Retrieved from [Link]

  • Improving obesity research: Unveiling metabolic pathways through a 3D In vitro model of adipocytes using 3T3-L1 cells | PLOS One. (2024, May 31). Retrieved from [Link]

  • Analysis of D-Amino Acids: Relevance in Human Disease - LCGC International. (2022, August 1). Retrieved from [Link]

  • Assays of D-Amino Acid Oxidase Activity - Frontiers. (n.d.). Retrieved from [Link]

  • Lysyl Oxidase: Its Diversity in Health and Diseases - PMC - NIH. (n.d.). Retrieved from [Link]

  • Lysyl oxidase - Wikipedia. (n.d.). Retrieved from [Link]

  • Role and clinical significance of the lysyl oxidase enzyme - SciELO. (2016). Retrieved from [Link]

  • Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC. (2024, March 26). Retrieved from [Link]

  • The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PubMed. (2015, June 15). Retrieved from [Link]

  • What are Lysyl oxidase inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • Allysine - Wikipedia. (n.d.). Retrieved from [Link]

  • What are lysine's metabolism, physiological functions, interactions with other amino acids and minerals, role in homeostasis, and therapeutic applications in diseases such as diabetes and hypertension? - Dr.Oracle. (2026, March 5). Retrieved from [Link]

  • Allysine and α-Aminoadipic Acid as Markers of the Glyco-Oxidative Damage to Human Serum Albumin under Pathological Glucose Concentrations - PMC. (2021, March 17). Retrieved from [Link]

  • Inherited Disorders of Lysine Metabolism: A Review - PubMed. (2020, October 1). Retrieved from [Link]

  • Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System - MDPI. (2016, October 30). Retrieved from [Link]

  • Allysine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

Sources

Foundational

Unveiling the Biological and Synthetic Roles of 2-Amino-6-oxohexanoic Acid in Tissue Cross-Linking

Executive Summary & Stereochemical Context Tissue biomechanics and extracellular matrix (ECM) integrity are fundamentally governed by the covalent cross-linking of structural proteins, primarily collagen and elastin. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereochemical Context

Tissue biomechanics and extracellular matrix (ECM) integrity are fundamentally governed by the covalent cross-linking of structural proteins, primarily collagen and elastin. The biochemical linchpin of this process is 2-amino-6-oxohexanoic acid (commonly known as allysine), an aldehyde derivative of lysine 1.

To maintain strict scientific integrity, we must first delineate the stereochemistry. In natural biological systems, tissue cross-linking is exclusively driven by the (S)-enantiomer (L-allysine), which is generated post-translationally by the stereospecific enzyme Lysyl Oxidase (LOX) 2. However, in modern drug development and structural biology, (R)-2-Amino-6-oxohexanoic acid (D-allysine) has emerged as a critical synthetic scaffold. Because endogenous proteases and aminopeptidases are highly specific to L-amino acids, incorporating the (R)-enantiomer into synthetic peptide probes allows researchers to study spontaneous ECM condensation reactions while rendering the probe highly resistant to enzymatic degradation.

This guide synthesizes the mechanistic biology of the allysine scaffold in tissue cross-linking and provides field-proven, self-validating protocols for quantifying fibrogenesis in preclinical models.

Mechanistic Biology of the Allysine Scaffold

The maturation of connective tissue is a biphasic process: an initial enzymatic oxidation followed by spontaneous chemical condensation.

Enzymatic Oxidation (The LOX Pathway)

Lysyl oxidase (LOX, EC 1.4.3.13) is a copper-dependent amine oxidase secreted into the extracellular space. It acts on the non-helical telopeptide regions of tropocollagen and the hydrophilic domains of tropoelastin 1. LOX utilizes a lysine tyrosylquinone (LTQ) cofactor to abstract a proton from the ϵ -carbon of peptidyl L-lysine, followed by hydration and release of ammonia and hydrogen peroxide. This oxidative deamination yields the highly reactive δ -semialdehyde, allysine.

Spontaneous Condensation and Cross-Linking

Once the allysine residue is formed, the subsequent cross-linking reactions are thermodynamically driven and do not require enzymatic catalysis. The reactive aldehyde group facilitates spontaneous condensations 1. This is where the (R)-enantiomer proves invaluable in vitro: because the condensation relies on the ϵ -aldehyde rather than the α -chiral center, D-allysine can successfully mimic L-allysine in forming synthetic cross-links without being degraded by background cellular proteases.

LOX_Pathway Lys Peptidyl L-Lysine (Tropocollagen/Tropoelastin) LOX Lysyl Oxidase (LOX) Cu2+ dependent Lys->LOX Oxidation L_Ally (S)-2-Amino-6-oxohexanoic acid (L-Allysine) LOX->L_Ally Deamination Condense Spontaneous Condensation L_Ally->Condense D_Ally (R)-2-Amino-6-oxohexanoic acid (D-Allysine Synthetic Probe) D_Ally->Condense Stereochemical Control Bypass Enzyme-Free Assembly Studies D_Ally->Bypass Protease Resistant Crosslinks Mature Cross-links (Desmosine, Pyridinoline) Condense->Crosslinks ECM Stabilization

Fig 1: LOX-mediated signaling and stereochemical pathways in ECM cross-linking.

Quantitative Data: Landscape of Allysine-Derived Cross-Links

Allysine is a transient intermediate. Its concentration spikes during active fibrogenesis but drops as it is consumed to form mature cross-links 3. Understanding the stoichiometry of these cross-links is critical for designing targeted molecular MRI or PET probes 4.

Cross-Link TypeChemical NaturePrecursor StoichiometryPrimary Tissue Localization
Allysine Aldol (ALL) Bifunctional (Aldol condensation)2 Allysine residuesElastin, Skin Collagen
Lysinonorleucine (LNL) Bifunctional (Schiff base reduced)1 Allysine + 1 LysineElastin, Collagen
Desmosine / Isodesmosine Tetrafunctional (Pyridinium ring)3 Allysines + 1 LysineMature Elastin (Aorta, Lungs)
Pyridinoline (HP/LP) Trifunctional (3-hydroxypyridinium)2 Hydroxyallysines + 1 (Hydroxy)lysineMature Collagen (Bone, Cartilage)

Experimental Protocols: Quantification of Allysine as a Fibrogenesis Biomarker

Because allysine lacks a strong natural chromophore and is highly polar, direct detection in complex tissue lysates is notoriously difficult. The following protocol utilizes a self-validating derivatization strategy using sodium 2-naphthol-7-sulfonate. This reaction specifically targets the aldehyde group of allysine, forming a highly fluorescent bis-naphthol derivative (AL-NP) that shifts detection into a high-sensitivity fluorescence regime 5.

Step-by-Step Methodology: High-Sensitivity HPLC Analysis

Rationale & Causality: Tissue must be aggressively hydrolyzed to break down the highly insoluble, cross-linked ECM network. The simultaneous addition of the naphthol derivative ensures that as allysine is liberated from the peptide backbone, it is immediately trapped and derivatized, preventing artifactual degradation or secondary condensations.

  • Tissue Preparation & Hydrolysis:

    • Excise the target tissue (e.g., fibrotic lung or liver model) and flash-freeze in liquid N2​ .

    • Pulverize ~25 mg of tissue and transfer to a high-pressure, PTFE-lined reaction tube.

    • Add 500 µL of 12 M HCl, 200 µL of ultrapure water, and 20 mg of sodium 2-naphthol-7-sulfonate.

    • Self-Validation Step: Spike the sample with 50 µL of 4 mM fluorescein. This acts as an internal standard to normalize extraction efficiency and HPLC injection volume errors.

  • Derivatization Reaction:

    • Cap the vials securely and incubate at 110°C for 16–24 hours. This achieves complete peptide bond hydrolysis and drives the formation of the AL-NP fluorophore 5.

  • Neutralization & Filtration:

    • Cool the samples to room temperature.

    • Carefully neutralize the highly acidic lysate to pH 7.4 using NaOH.

    • Centrifuge at 14,000 x g for 10 minutes to pellet insoluble humin byproducts. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • HPLC Separation:

    • Column: C8 reverse-phase column (e.g., 25 mm × 4 mm, 5 µm). Why C8 over C18? The AL-NP derivative is moderately polar; a C8 column provides optimal retention time without excessive peak broadening.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 30% Mobile Phase B over 40 minutes.

  • Fluorescence Detection & Quantification:

    • Set the fluorescence detector to λex​ = 254 nm and λem​ = 310 nm for the first 40 minutes to detect the AL-NP peak.

    • Switch to λex​ = 490 nm and λem​ = 510 nm at 40 minutes to detect the fluorescein internal standard.

    • Calculate the allysine concentration by integrating the AL-NP peak area against a standard curve generated from synthetic allysine standards.

HPLC_Workflow Sample Tissue Sample (e.g., Fibrotic Lung) Hydrolysis Acid Hydrolysis 6M HCl, 110°C, 24h Sample->Hydrolysis Extract ECM Deriv Derivatization Sodium 2-naphthol-7-sulfonate Hydrolysis->Deriv Release Allysine HPLC HPLC Separation C8 Column, TFA Gradient Deriv->HPLC AL-NP Formation Detect Fluorescence Detection Ex: 254nm, Em: 310nm HPLC->Detect Elution Quant Allysine Quantification (Biomarker of Fibrogenesis) Detect->Quant Data Analysis

Fig 2: Experimental workflow for the extraction, derivatization, and HPLC quantification of allysine.

Conclusion

Whether evaluating the natural (S)-enantiomer generated by LOX during active fibrogenesis, or utilizing the protease-resistant (R)-enantiomer as a highly stable probe in synthetic biology, the 2-amino-6-oxohexanoic acid scaffold remains the definitive target for understanding tissue cross-linking. By employing rigorous, high-sensitivity HPLC methodologies, researchers can accurately quantify allysine flux, providing an invaluable window into the progression and potential therapeutic reversal of fibrotic diseases.

References

  • Grokipedia. "Allysine". Grokipedia.
  • Wikipedia. "Allysine". Wikipedia, The Free Encyclopedia.
  • Waghorn PA, Oliveira BL, Jones CM, Tager AM, Caravan P. "High sensitivity HPLC method for determination of the allysine concentration in tissue by use of a naphthol derivative".
  • "Molecular Magnetic Resonance Imaging of Lung Fibrogenesis with an Oxyamine Based Probe".
  • "Simultaneous Positron Emission Tomography and Molecular Magnetic Resonance Imaging of Cardiopulmonary Fibrosis in a Mouse Model of Left Ventricular Dysfunction".

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Protocols & Analytical Methods

Method

HPLC-MS protocol for quantifying (R)-2-Amino-6-oxohexanoic acid

Application Note: High-Resolution LC-MS/MS Quantification of (R)-2-Amino-6-oxohexanoic Acid (α-AASA) via P6C Equilibrium Introduction & Mechanistic Background (R)-2-Amino-6-oxohexanoic acid—commonly referred to as D-ally...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution LC-MS/MS Quantification of (R)-2-Amino-6-oxohexanoic Acid (α-AASA) via P6C Equilibrium

Introduction & Mechanistic Background

(R)-2-Amino-6-oxohexanoic acid—commonly referred to as D-allysine or α-aminoadipic semialdehyde (α-AASA)—is a highly reactive aldehyde intermediate. In biological systems, it is a critical byproduct of lysine catabolism[1] and a direct precursor for collagen and elastin cross-linking mediated by the lysyl oxidase (LOX) pathway. Furthermore, its pathological accumulation is the primary biochemical hallmark of pyridoxine-dependent epilepsy (PDE-ALDH7A1), a metabolic encephalopathy caused by antiquitin deficiency[2].

The Analytical Challenge: The terminal aldehyde of α-AASA is chemically unstable in aqueous environments. It undergoes rapid, spontaneous intramolecular condensation (loss of H2​O ) to form a cyclic Schiff base, Δ1-piperideine-6-carboxylate (P6C)[3]. Because absolute quantification of the open-chain aldehyde is virtually impossible without aggressive derivatization, modern LC-MS/MS protocols rely on the thermodynamic equilibrium between α-AASA and P6C[3]. By targeting the P6C cyclic form, analysts can achieve highly reproducible, semi-quantitative to quantitative measurements without the artifacts introduced by derivatization agents.

Equilibrium A (R)-2-Amino-6-oxohexanoic Acid (α-AASA) m/z 146.1 B Δ1-Piperideine-6-carboxylate (P6C) m/z 128.1 A->B Spontaneous Cyclization (-H2O)

Chemical equilibrium between α-AASA and P6C in aqueous solution.

Experimental Rationale

To ensure a self-validating and robust protocol, every step of this workflow is designed with specific chemical causality in mind:

  • Chromatographic Strategy: Because P6C is a highly polar, low-molecular-weight compound (MW 127.1), it exhibits poor retention on standard C18 columns. We utilize a high-strength silica (HSS) T3 column, which is specifically designed with a lower ligand density to resist pore dewetting, allowing it to retain and separate polar compounds under highly aqueous mobile phase conditions (e.g., 97% water)[3].

  • Ionization and Detection: P6C is readily protonated at the cyclic imine nitrogen, making it highly responsive in positive Electrospray Ionization (ESI+). The primary fragmentation pathway involves the loss of the carboxylate moiety ( −COOH ), yielding a robust quantifier transition of m/z 128.1 82.1[3].

  • Internal Standardization: Due to the lack of commercially available stable-isotope-labeled P6C, [2H9​] pipecolic acid is utilized as the internal standard (IS)[3]. Pipecolic acid is the saturated structural analog of P6C, eluting in close chromatographic proximity and effectively correcting for matrix ionization suppression.

Materials and Reagents

  • Analytes: α-AASA/P6C reference standard (typically synthesized via acid hydrolysis of allysine ethylene acetal).

  • Internal Standard (IS): [2H9​] pipecolic acid.

  • Solvents: LC-MS grade Methanol (MeOH), LC-MS grade Water, Formic Acid (FA), Acetonitrile (ACN).

  • Matrix: Plasma, urine, or tissue homogenate.

Step-by-Step Analytical Protocol

Step 4.1: Sample Preparation (Protein Precipitation & Quenching)

This extraction acts as a self-validating step; the immediate addition of cold organic solvent halts any ongoing enzymatic conversion of lysine to α-AASA, locking the metabolite profile.

  • Thaw biological samples on ice. For urine, normalize aliquots to a specific creatinine content (e.g., 0.1 mmol/L) to account for physiological dilution variability[3].

  • Transfer 50 µL of the sample into a pre-chilled microcentrifuge tube.

  • Add 10 µL of the IS working solution (0.01 nmol/µL [2H9​] pipecolic acid).

  • Add 150 µL of ice-cold LC-MS grade ACN to precipitate proteins and quench enzymatic activity.

  • Vortex vigorously for 30 seconds to ensure complete matrix disruption.

  • Centrifuge at 20,000 × g for 15 minutes at 4°C.

  • Transfer the particle-free supernatant to an autosampler vial containing a glass insert.

Step 4.2: Liquid Chromatography (LC) Parameters
  • Column: Waters ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: Water + 0.03% Formic Acid[3].

  • Mobile Phase B: Methanol + 0.03% Formic Acid[3].

Step 4.3: Mass Spectrometry (MS/MS) Parameters
  • Mode: ESI Positive, Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

Workflow S1 1. Sample Quenching (Cold ACN + [2H9]Pipecolic Acid IS) S2 2. Protein Precipitation (Centrifugation at 20,000 x g) S1->S2 S3 3. T3 Chromatographic Separation (Water/MeOH + 0.03% Formic Acid) S2->S3 S4 4. ESI+ Triple Quadrupole MS/MS (MRM: m/z 128.1 -> 82.1) S3->S4 S5 5. Data Processing & Quantification (Peak Area Ratio vs. IS) S4->S5

Step-by-step LC-MS/MS workflow for the quantification of α-AASA/P6C.

Data Presentation & Validation

The following tables summarize the operational parameters and expected validation metrics for this assay. To maintain a self-validating system, endogenous pipecolic acid is monitored simultaneously; a stable signal across injections confirms that matrix effects are well-controlled.

Table 1: Optimized MRM Transitions for P6C and Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
P6C (Quantifier) 128.1 82.1 50 15 Absolute Quantification
P6C (Qualifier) 128.1 55.1 50 25 Peak Confirmation

| [2H9​] Pipecolic Acid (IS) | 139.1 | 93.1 | 50 | 15 | Internal Standardization | | Endogenous Pipecolic Acid | 130.1 | 84.1 | 50 | 15 | Matrix Monitoring |

Table 2: Chromatographic Gradient Conditions

Time (min) Flow Rate (µL/min) % Mobile Phase A % Mobile Phase B
0.0 150 97 3
5.0 150 97 3
5.1 150 10 90
7.0 150 10 90
7.1 150 97 3

| 10.0 | 150 | 97 | 3 |

Table 3: Assay Validation Parameters

Parameter Value / Range Acceptance Criteria
Intra-assay CV (Precision) 4.7% - 8.1% < 15%
Inter-assay CV (Reproducibility) 16% - 18% < 20%
Linear Dynamic Range 0.05 - 10 µmol/L R² > 0.99

| Limit of Detection (LOD) | 0.02 µmol/L | S/N > 3 |

References

  • [3] The measurement of urinary Δ1-piperideine-6-carboxylate, the alter ego of α-aminoadipic semialdehyde, in Antiquitin deficiency - PMC. nih.gov. 3

  • [1] Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC. nih.gov. 1

  • [2] Classical and Emerging Biomarkers in Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1): Implications for Early Diagnosis and Therapeutic Development - MDPI. mdpi.com. 2

Sources

Application

How to synthesize (R)-2-Amino-6-oxohexanoic acid in vitro

Application Note: In Vitro Chemoenzymatic Synthesis of (R)-2-Amino-6-oxohexanoic Acid (D-Allysine) Introduction & Scientific Rationale (R)-2-Amino-6-oxohexanoic acid, commonly known as D-allysine, is a highly reactive, n...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Chemoenzymatic Synthesis of (R)-2-Amino-6-oxohexanoic Acid (D-Allysine)

Introduction & Scientific Rationale

(R)-2-Amino-6-oxohexanoic acid, commonly known as D-allysine, is a highly reactive, non-natural aldehyde-bearing amino acid. While its L-enantiomer is naturally produced in vivo via the enzymatic oxidation of peptidyl lysine by lysyl oxidase during collagen and elastin cross-linking[1], the D-enantiomer serves as a critical bioorthogonal handle and structural probe in synthetic peptide engineering and peptidomimetic drug development[2].

The Chemical Challenge: The free aldehyde form of allysine is notoriously unstable. At physiological pH, it rapidly undergoes intramolecular cyclization to form a Schiff base, 1-piperideine-6-carboxylic acid, or participates in intermolecular aldol condensations[3][4]. Therefore, robust in vitro synthesis protocols must sequester the reactive aldehyde moiety as an acetal (e.g., ethylene acetal) until the final deprotection step[3][5].

The Strategic Solution: This protocol outlines a highly scalable chemoenzymatic kinetic resolution[5]. We utilize glutaraldehyde monoethylene acetal to synthesize a racemic N-acetyl allysine acetal. By employing a highly stereoselective L-aminoacylase, the L-enantiomer is selectively deacetylated and partitioned into the aqueous phase, leaving the target D-enantiomer intact in the organic phase for subsequent isolation and global deprotection[5][6].

Workflow Visualization

Pathway N1 Glutaraldehyde Monoacetal N2 Strecker Reaction (NH₄Cl, KCN, NH₃) N1->N2 N3 Racemic Allysine Acetal N2->N3 N4 N-Acetylation (Ac₂O, NaOH) N3->N4 N5 Racemic N-Acetyl Allysine Acetal N4->N5 N6 Enzymatic Resolution (L-Aminoacylase, pH 7.5) N5->N6 N7 L-Allysine Acetal (Aqueous Phase) N6->N7 Hydrolyzed N8 D-N-Acetyl Allysine Acetal (Organic Phase) N6->N8 Unreacted N9 Global Deprotection (2M HCl, 80°C) N8->N9 N10 (R)-2-Amino-6-oxohexanoic Acid (D-Allysine) N9->N10

Chemoenzymatic workflow for the synthesis and resolution of (R)-2-Amino-6-oxohexanoic acid.

Quantitative Data: Resolution Strategy Comparison

To optimize the kinetic resolution of the D-enantiomer, various substrates and enzymes can be employed. The table below summarizes the efficiency of different biocatalytic approaches based on established industrial and academic benchmarks[5][6].

Substrate PrecursorBiocatalyst (Enzyme)Target EnantiomerEnantiomeric Excess (ee)Typical Yield (Max 50%)Scalability
Racemic N-Acetyl allysine acetalL-Aminoacylase (Aspergillus)D-N-Acetyl allysine acetal>99%~45%Very High
Racemic N-Benzoyl allysine acetalL-Aminoacylase (Porcine Kidney)D-N-Benzoyl allysine acetal>99%~48%High
Racemic Allysine amide acetalL-Aminopeptidase (P. putida)D-Allysine amide acetal>98%~42%Moderate

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Racemic N-Acetyl Allysine Ethylene Acetal

Expert Insight (Causality): The Strecker reaction is chosen over direct oxidation of lysine because it allows for the early installation of the robust ethylene acetal protecting group. Immediate N-acetylation is mandatory to provide the specific amide bond required for the subsequent enzymatic kinetic resolution[5][7].

  • Aminonitrile Formation: In a jacketed reactor, combine 35% aqueous ammonia solution, ammonium chloride (1.0 eq), and potassium cyanide (1.0 eq). Stir at 15°C for 15 minutes.

  • Aldehyde Addition: Add glutaraldehyde monoethylene acetal (1.0 eq) dropwise over 45 minutes. The reaction is exothermic; maintain the temperature below 30°C. Stir for 4 hours at room temperature[5].

  • Hydrolysis: Add 50% aqueous sodium hydroxide (NaOH) and heat the stirred solution to 70°C for 16 hours to hydrolyze the intermediate aminonitrile into racemic allysine ethylene acetal[5][7].

  • N-Acetylation: Cool the reaction mixture to 0°C. Add acetic anhydride (1.5 eq) dropwise while strictly maintaining the pH > 9.0 using NaOH.

  • Isolation: Acidify the mixture to pH 2.0 using 6 M HCl. Extract the aqueous phase three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield racemic N-acetyl allysine ethylene acetal as a solid[5].

Phase 2: Enzymatic Kinetic Resolution (Isolation of the D-Enantiomer)

Expert Insight (Causality): L-Aminoacylase exhibits strict stereospecificity. It hydrolyzes the amide bond of the L-enantiomer exclusively. The resulting free L-amino acid becomes highly polar (zwitterionic), whereas the unreacted D-N-acetyl derivative remains lipophilic at low pH, enabling a self-validating liquid-liquid extraction separation[5][7].

  • Reaction Setup: Dissolve the racemic N-acetyl allysine ethylene acetal in 0.1 M phosphate buffer (pH 7.5). Supplement the buffer with 0.5 mM CoCl₂, a critical cofactor for optimal L-aminoacylase activity.

  • Biocatalysis: Add L-Aminoacylase (approx. 500 U/g of substrate). Incubate the mixture at 37°C with gentle orbital shaking (150 rpm) for 24–48 hours.

  • Self-Validation (Monitoring): Monitor the reaction conversion via chiral HPLC. Terminate the reaction exactly when 50% conversion is reached to ensure maximum enantiomeric excess (ee >99%) of the remaining D-enantiomer[5].

  • Phase Separation: Adjust the pH of the reaction mixture to 2.0 using 6 M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Recovery: The unreacted D-N-acetyl allysine ethylene acetal partitions entirely into the organic phase, while the hydrolyzed L-allysine ethylene acetal remains in the aqueous phase. Dry the organic phase and concentrate under vacuum to isolate the pure D-enantiomer[5].

Phase 3: Global Deprotection to (R)-2-Amino-6-oxohexanoic Acid

Expert Insight (Causality): Because the free aldehyde is highly prone to cyclization (forming 1-piperideine-6-carboxylic acid), this global deprotection step should be performed immediately prior to downstream biological assays or peptide coupling steps[3][4].

  • Acidic Cleavage: Suspend the isolated D-N-acetyl allysine ethylene acetal in 2 M HCl.

  • Heating: Heat the mixture to 80°C for 3 hours. This simultaneous acidic hydrolysis cleaves both the N-acetyl group and the ethylene acetal protecting group[3].

  • Purification: Cool the reaction mixture to room temperature and wash twice with diethyl ether to remove the liberated acetic acid and ethylene glycol byproducts.

  • Lyophilization: Flash-freeze the aqueous phase in liquid nitrogen and lyophilize to yield (R)-2-amino-6-oxohexanoic acid (D-allysine) as the hydrochloride salt.

  • Validation & Storage: Analyze the product immediately via ¹H-NMR (D₂O) to confirm the presence of the free aldehyde peak (~9.7 ppm) and assess the ratio of the open-chain aldehyde to the cyclic Schiff base. Do not store the free amino acid in solution.

References

  • The Combination of Hydroformylation and Biocatalysis for the Large-Scale Synthesis of (S)-Allysine Ethylene Acetal Organic Process Research & Development URL:[Link]

  • Chemical Synthesis of Allysine Ethylene Acetal and Conversion in Situ Into 1-piperideine-6-carboxylic Acid Bioorganic & Medicinal Chemistry URL:[Link]

  • Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides Journal of the American Chemical Society URL:[Link]

  • Google Patents (DE69905218T2)
  • Allysine peptides and derivatives International Journal of Peptide and Protein Research URL:[Link]

Sources

Method

Application Note: (R)-2-Amino-6-oxohexanoic Acid as a Predictive Biomarker and Analytical Standard in Fibrosis Research

Executive Summary Fibrosis, defined by the pathological accumulation of extracellular matrix (ECM), is a primary driver of morbidity in chronic organ diseases and a major barrier in solid tumor oncology. Traditional biom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fibrosis, defined by the pathological accumulation of extracellular matrix (ECM), is a primary driver of morbidity in chronic organ diseases and a major barrier in solid tumor oncology. Traditional biomarkers, such as hydroxyproline, quantify total bulk collagen but fail to capture the dynamic, real-time rate of active fibrogenesis.

2-Amino-6-oxohexanoic acid (Allysine) has emerged as a superior, early-stage biomarker. This application note details the mechanistic rationale, quantitative data, and validated protocols for leveraging allysine—specifically utilizing its synthetic (R)-enantiomer as a high-fidelity analytical internal standard—to monitor active fibrogenesis, evaluate therapeutic efficacy, and establish self-validating assay systems.

Mechanistic Causality: The LOX-Allysine Axis

During tissue remodeling, activated myofibroblasts upregulate the secretion of procollagen and the copper-dependent enzyme lysyl oxidase (LOX). LOX catalyzes the oxidative deamination of the ε-amino group of lysine residues on collagen, forming the reactive aldehyde 2-amino-6-oxohexanoic acid (allysine) [1].

The Biomarker Advantage: Unlike static collagen deposition, which takes weeks to accumulate to detectable levels, allysine is a transient intermediate that reflects active ECM cross-linking. The reactive aldehydes spontaneously condense with adjacent residues to form stable cross-links. Because this condensation is slower than the initial LOX-mediated oxidation, extracellular allysine transiently builds up during active fibrogenesis. This buildup provides a highly specific, real-time window into disease progression and drug response, often preceding morphological tissue changes by weeks [1].

LOX_Pathway Fibroblast Myofibroblast Activation Procollagen Procollagen Secretion Fibroblast->Procollagen synthesizes LOX Lysyl Oxidase (LOX) Upregulation Fibroblast->LOX secretes Lysine Collagen Lysine Residues Procollagen->Lysine Allysine 2-Amino-6-oxohexanoic acid (Allysine Biomarker) LOX->Allysine Lysine->Allysine LOX Oxidation (O2, Cu2+) Crosslink Collagen Cross-linking (Fibrosis) Allysine->Crosslink Spontaneous Condensation

Figure 1: LOX-mediated oxidation of lysine to allysine and subsequent ECM cross-linking.

The Analytical Advantage of (R)-2-Amino-6-oxohexanoic Acid

Endogenous fibrogenesis exclusively produces the (S)-enantiomer (L-allysine). However, precise quantification of tissue allysine is analytically challenging due to the high reactivity of the aldehyde moiety, which is often lost during standard tissue hydrolysis.

By employing synthetic (R)-2-Amino-6-oxohexanoic acid (D-allysine) as an internal standard (IS), researchers can establish a self-validating LC-MS/MS workflow. The (R)-enantiomer behaves chemically identically to endogenous allysine during acid hydrolysis and derivatization but can be chromatographically resolved using chiral stationary phases (or utilized alongside isotopic labeling). This ensures absolute quantification by correcting for matrix effects and derivatization losses, providing near-perfect recovery validation [3].

Quantitative Data: Allysine as a Predictive Biomarker

Recent molecular imaging and chromatographic studies demonstrate that allysine levels fluctuate rapidly in response to pro-fibrotic stimuli or anti-fibrotic therapies. For example, in Pancreatic Ductal Adenocarcinoma (PDAC) models, allysine levels accurately predict response to FOLFIRINOX chemotherapy within just 3 days of treatment [1].

Table 1: Allysine Biomarker Dynamics Across Fibrotic Models
Fibrosis ModelDetection ModalityProbe / MethodBaseline AllysinePost-Induction/TreatmentFold Change
PDAC Xenograft (FOLFIRINOX)Molecular MRIMnL3 Probe55 ± 15 nmol/g108 ± 32 nmol/g (Day 7)~2.0x - 2.7x
Bleomycin Lung (Pulmonary Fibrosis)HPLC-Fluorescence2-Naphthol Deriv.~80 nmol/g~150 nmol/g~1.9x
NASH Liver (Hepatic Fibrosis)Fluorescence (AIE)TPAH ProbeLow (A.U.)High (A.U.)>10x
CCl4 Liver (Hepatic Fibrosis)Fluorogenic ProbeProbe B2BaselineHigh Intensity~2600x

(Data synthesized from references [1], [2],[3], and [4])

Validated Experimental Protocols

Protocol A: Absolute Quantification of Tissue Allysine via LC-MS/MS

Causality & Trustworthiness: Standard tissue hydrolysis destroys free aldehydes. This protocol utilizes simultaneous acid hydrolysis and derivatization with 2-naphthol-7-sulfonate to trap the allysine aldehyde as a stable bis-naphthol derivative (AL-NP) [3]. Spiking the sample with (R)-2-Amino-6-oxohexanoic acid validates extraction efficiency, creating a closed, self-validating analytical loop.

Step-by-Step Methodology:

  • Tissue Preparation: Excise 10–20 mg of wet tissue (e.g., lung, liver, or tumor xenograft). Homogenize in 500 µL of cold PBS (pH 7.4).

  • Internal Standard Spiking: Add a known concentration (e.g., 50 nmol) of synthetic (R)-2-Amino-6-oxohexanoic acid to the homogenate to account for downstream derivatization efficiency.

  • Simultaneous Hydrolysis & Derivatization: Add 500 µL of 12 M HCl containing 40 mM 2-naphthol-7-sulfonate to achieve a final concentration of 6 M HCl. Seal the vial under nitrogen to prevent unwanted oxidation.

  • Incubation: Heat the mixture at 110°C for 24 hours. Causality Note: This step simultaneously hydrolyzes the collagen matrix into free amino acids while the naphthol reagent immediately attacks the exposed allysine aldehyde, preventing its degradation.

  • Purification: Cool the sample, centrifuge at 10,000 x g for 10 minutes to remove insoluble debris, and pass the supernatant through a C18 solid-phase extraction (SPE) cartridge. Elute with 80% acetonitrile.

  • LC-MS/MS Analysis: Inject onto a chiral LC column coupled to a triple quadrupole mass spectrometer. Monitor the specific MRM transitions for the AL-NP derivative (e.g., m/z 558.1 → product ions). Calculate endogenous (S)-allysine concentration relative to the (R)-allysine internal standard recovery.

Workflow Sample Tissue Biopsy (Fibrotic Model) Spike Spike IS: (R)-Allysine Sample->Spike Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Spike->Hydrolysis Derivatization Derivatization (2-Naphthol) Hydrolysis->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Absolute Quantification LCMS->Data

Figure 2: Self-validating LC-MS/MS workflow using (R)-allysine as an internal standard.

Protocol B: In Vivo Molecular Imaging of Active Fibrogenesis

Causality & Trustworthiness: To assess fibrosis longitudinally without invasive biopsies, hydrazine- or oxyamine-functionalized probes (e.g., the MRI probe MnL3 or fluorogenic AIE probes like TPAH) are utilized. These moieties undergo rapid, bioorthogonal condensation with the allysine aldehyde. Because the tumor/fibrotic microenvironment is slightly acidic (pH ~6.5), the condensation kinetics are accelerated, trapping the probe specifically in actively remodeling ECM [1, 4].

Step-by-Step Methodology:

  • Probe Preparation: Reconstitute the allysine-targeted probe (e.g., MnL3 for MRI or TPAH for fluorescence) in sterile saline immediately prior to injection to prevent premature hydrolysis of the reactive hydrazine/oxyamine groups.

  • Administration: Inject the probe intravenously into the fibrotic animal model (e.g., 0.1 mmol/kg for MnL3 in mice) via the tail vein.

  • Bioorthogonal Trapping: Allow 1–2 hours for systemic circulation and clearance of unbound probe. Causality Note: The probe covalently binds to extracellular allysine residues via hydrazone/oxime linkage, creating a persistent signal at the site of active LOX activity.

  • Imaging Acquisition:

    • For MRI: Acquire T1-weighted spin-echo images. Calculate the contrast-to-noise ratio (CNR) relative to adjacent healthy muscle tissue [1].

    • For Fluorescence: Utilize an IVIS imaging system (or equivalent) to capture the aggregation-induced emission (AIE) signal, which is strictly "turned on" upon restriction of intramolecular motion following covalent binding to collagen [2, 4].

  • Data Validation: Validate imaging signals post-mortem using Protocol A to ensure the in vivo signal linearly correlates with absolute tissue allysine concentrations.

References

  • Allysine-Targeted Molecular MRI Enables Early Prediction of Chemotherapy Response in Pancreatic Cancer. AACR Journals. 1

  • An Allysine-Conjugatable Probe for Fluorogenically Imaging Fibrosis. ACS Publications. 2

  • High sensitivity HPLC method for determination of the allysine concentration in tissue by use of a naphthol derivative. PMC. 3

  • Imaging Fibrosis Progression in NASH with an Allysine-Reactive AIE Probe. ACS Materials Letters. 4

Sources

Application

Application Note: In Vitro Assays Utilizing D-Allysine for Protein Cross-Linking Studies

Introduction & Mechanistic Rationale Protein cross-linking is the cornerstone of extracellular matrix (ECM) stability, dictating the biomechanical properties of collagen and elastin. The primary enzymatic driver of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Protein cross-linking is the cornerstone of extracellular matrix (ECM) stability, dictating the biomechanical properties of collagen and elastin. The primary enzymatic driver of this process is Lysyl Oxidase (LOX), which oxidizes the ϵ -amino group of peptidyl-L-lysine to an α -aminoadipic- δ -semialdehyde, trivially known as allysine[1]. Once formed, allysine residues undergo spontaneous, non-enzymatic condensation with neighboring lysines (forming Schiff bases like dehydrolysinonorleucine) or other allysines (forming aldol cross-links)[1].

The Analytical Challenge: In in vitro settings, natural L-allysine is notoriously difficult to study. Its hyper-reactivity leads to rapid, uncontrolled self-condensation, and its natural stereochemistry makes it highly susceptible to endogenous proteases present in tissue homogenates. This transient nature severely complicates the calculation of binding kinetics and the study of cross-linking stereospecificity.

The D-Allysine Solution: As Senior Application Scientists, we bypass these limitations by utilizing D-allysine —the unnatural enantiomer—synthetically incorporated into peptide probes. D-allysine provides two critical advantages:

  • Stereochemical Probing: By inverting the chirality at the α -carbon, we can decouple the enzymatic oxidation step from the spontaneous condensation step, allowing us to test the strict stereochemical constraints of macroscopic ECM folding.

  • Probe Calibration: D-allysine resists rapid self-condensation and proteolytic degradation, providing a highly stable, monomeric aldehyde target. This is essential for accurately calibrating advanced fibrogenesis probes, such as hydrazine-bearing fluorophores and magnetic resonance (MR) contrast agents like Gd-1,4[2][3].

Mechanistic Pathway & Assay Integration

The following diagram illustrates how D-allysine bypasses the rapid consumption pathways of natural L-allysine, establishing a stable analytical node for both mechanistic studies and probe calibration.

G N1 Peptidyl-L-Lysine (Tropoelastin/Collagen) N2 Lysyl Oxidase (LOX) Enzymatic Oxidation N1->N2 N3 L-Allysine (Natural Intermediate) N2->N3 N5 Spontaneous Condensation (Schiff Base / Aldol) N3->N5 Rapid Consumption N7 Hydrazine/MR Probes (e.g., Gd-1,4) N3->N7 Transient Binding N4 D-Allysine Peptide (Synthetic Probe) N4->N5 Stereocontrolled Kinetics N4->N7 Stable Calibration N6 Cross-linked Matrix (LNL, Desmosine) N5->N6

Workflow of LOX-mediated cross-linking and the integration of D-allysine as a stable assay probe.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed with internal chemical controls that isolate the variables being tested.

Protocol A: Stereochemical Probing of Schiff Base Formation

Objective: To determine if the spontaneous condensation of allysine into a lysinonorleucine (LNL) cross-link is dependent on the backbone chirality of the precursor.

  • Matrix Preparation & LOX Inhibition (Critical Control): Pre-treat 50 µM of recombinant tropoelastin (domains 21-23) with 500 µM β -aminopropionitrile (BAPN) for 30 minutes in 100 mM Sodium Borate buffer (pH 8.0).

    • Causality: BAPN irreversibly inhibits endogenous LOX. This self-validating step ensures that any cross-linking observed is strictly derived from your synthetic D-allysine probe, eliminating false positives from background oxidation.

  • Condensation Reaction: Introduce 50 µM of synthetic peptide containing D-allysine at the P1 position. Incubate at 37°C for 4 hours.

  • Chemical Quenching: Add 10 mM Sodium Borohydride ( NaBH4​ ) and incubate for 15 minutes.

    • Causality: The initial Schiff base (dehydrolysinonorleucine) is a reversible, transient intermediate. NaBH4​ reduces the double bond, locking it into a stable secondary amine (LNL) that can survive ionization.

  • LC-MS/MS Quantification: Digest the matrix with trypsin. Quantify the LNL cross-linked fragments using Multiple Reaction Monitoring (MRM) to calculate the condensation rate constant ( kcond​ ).

Protocol B: Hydrazine-Based Probe Calibration for Fibrogenesis Assays

Objective: To generate a thermodynamically accurate binding affinity ( Kd​ ) curve for allysine-targeted molecular probes (e.g., Gd-1,4)[3].

  • Standard Curve Generation: Prepare serial dilutions (0–100 µM) of D-allysine peptide in PBS (pH 7.4).

    • Causality: Attempting this with L-allysine will result in rapid aldol self-condensation, artificially depleting the available aldehyde concentration and skewing the Kd​ calculation. D-allysine's unnatural chirality sterically hinders this self-condensation, maintaining a true monomeric aldehyde state[2].

  • Probe Incubation: Add 10 µM of the hydrazine-bearing probe (Gd-1,4 or TMR-HZN) to each standard. Incubate for 60 minutes at 37°C to allow complete hydrazone bond formation.

  • Signal Acquisition: For Gd-1,4, measure the longitudinal relaxation rate ( R1​=1/T1​ ) at 1.41 T[3]. For fluorescent probes, measure emission at the appropriate wavelength (e.g., 580 nm).

  • Data Fitting: Plot the signal intensity against the known D-allysine concentration to derive the true Kd​ .

Quantitative Data Summary

The following table summarizes the distinct biophysical behaviors of natural L-allysine versus the synthetic D-allysine probe, highlighting why the D-enantiomer is required for rigorous in vitro assay design.

ParameterL-Allysine (Natural)D-Allysine (Synthetic Probe)Mechanistic Implication in Assays
Proteolytic Half-Life ( t1/2​ ) < 2 hours> 48 hoursD-enantiomer resists endogenous proteases in complex tissue homogenates.
Self-Condensation Rate High (rapid aldol formation)Low (sterically hindered)D-allysine maintains a stable, monomeric aldehyde state for accurate probe binding.
Schiff Base Formation ( kcond​ ) Baseline (1.0x)~0.15x (Domain dependent)Proves that LNL cross-linking has strict stereochemical requirements beyond simple collision frequency.
Hydrazine Probe Affinity ( Kd​ ) Apparent Kd​ skewed by depletionTrue thermodynamic Kd​ Enables mathematically accurate calibration of Gd-1,4 and fluorescent fibrogenesis probes.

References

  • [1] Title: Allysine modifications perturb tropoelastin structure and mobility on a local and global scale Source: nih.gov URL:

  • [2] Title: Improving the reactivity of hydrazine-bearing MRI probes for: In vivo imaging of lung fibrogenesis Source: researchgate.net URL:

  • [3] Title: Simultaneous Positron Emission Tomography and Molecular Magnetic Resonance Imaging of Cardiopulmonary Fibrosis in a Mouse Model of Left Ventricular Dysfunction Source: ahajournals.org URL:

Sources

Method

Application Note: NMR Spectroscopy Characterization Strategies for (R)-2-Amino-6-oxohexanoic Acid (D-Allysine)

Target Audience: Structural Biologists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Structural Dynamics (R)-2-Amino-6-oxohexanoic acid, com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Structural Dynamics

(R)-2-Amino-6-oxohexanoic acid, commonly known as D-allysine, is an α -amino acid terminating in a highly reactive ϵ -aldehyde group. In biological systems, allysine is a critical intermediate generated by lysyl oxidase (LOX) during the cross-linking of collagen and elastin[1].

However, the inherent reactivity that makes allysine biologically essential also makes it notoriously difficult to characterize via standard Nuclear Magnetic Resonance (NMR) spectroscopy. In aqueous solution, the free ϵ -aldehyde spontaneously condenses with the nucleophilic α -amino group to form a cyclic imine, Δ1 -piperideine-6-carboxylic acid (P6C)[2],[3]. This creates a dynamic, rapidly exchanging equilibrium between the open-chain semialdehyde, the cyclic imine, and various hydrate forms. Consequently, standard 1D 1 H NMR at physiological pH yields broad, unresolved multiplets that are unsuitable for rigorous structural validation or purity assessment.

Mechanistic Rationale for Characterization Strategies

To achieve high-resolution, publication-quality NMR data, the dynamic equilibrium of allysine must be deliberately arrested. Based on field-proven analytical workflows, we recommend two distinct pathways depending on your research objective:

  • Pathway A (Kinetic Trapping via pH/Temperature Control):

    • Causality: Lowering the pH to < 3.0 fully protonates the α -amine ( −NH3+​ ). This eliminates its nucleophilicity, structurally preventing intramolecular Schiff base formation. Combined with low-temperature acquisition (e.g., 5 °C), the chemical exchange rate is slowed sufficiently on the NMR timescale to observe the open-chain aldehyde.

  • Pathway B (Chemical Derivatization - The Gold Standard):

    • Causality: For definitive structural characterization, converting the unstable aldehyde into an ethylene acetal (e.g., allysine ethylene acetal) is the preferred method[4]. This covalent protection permanently locks the molecule in the open-chain configuration, yielding sharp, easily assignable resonances and a self-validating single-species spectrum.

Workflow Visualization

G A D-Allysine (Open-chain Aldehyde) C Spontaneous Equilibrium (pH & Temp Dependent) A->C B Cyclic Imine (Δ¹-piperideine-6-carboxylate) B->C D Protocol A: Direct NMR (Low Temp, pH < 3) C->D Pathway 1 E Protocol B: Derivatization (Acetal Protection) C->E Pathway 2 F 1D & 2D NMR Acquisition (1H, 13C, HSQC, COSY) D->F E->F

Fig 1: Allysine structural equilibrium and NMR characterization workflow.

Experimental Protocols

Protocol A: Direct Observation via Low-pH / Low-Temperature NMR

Use this protocol when covalent modification is prohibited (e.g., real-time metabolic tracking).

  • Sample Preparation: Dissolve 10–15 mg of D-allysine in 600 µL of Deuterium Oxide ( D2​O , 99.9% D).

  • Equilibrium Shift (pH Adjustment): Add dilute Deuterium Chloride ( DCl ) dropwise while monitoring with a micro-pH probe until the apparent pH (pD) reaches 2.5.

  • Internal Standardization: Add 1 µL of 0.1 M DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to serve as an internal chemical shift reference ( δ = 0.00 ppm). This ensures the protocol is self-validating against magnetic field drift.

  • Acquisition: Transfer the solution to a 5 mm precision NMR tube. Equilibrate the NMR probe to 278 K (5 °C) for at least 10 minutes prior to tuning and matching. Acquire standard 1D 1 H and 1 H- 13 C HSQC spectra.

Protocol B: Derivatization to (R)-Allysine Ethylene Acetal (Recommended)

Use this protocol for rigorous purity assessment and structural confirmation.

  • Derivatization: React D-allysine with ethylene glycol under mildly acidic conditions to yield (R)-allysine ethylene acetal, followed by lyophilization to remove residual solvents[4].

  • Sample Preparation: Dissolve 20 mg of the lyophilized (R)-allysine ethylene acetal in 600 µL of D2​O .

  • Acquisition Parameters: Acquire data at 298 K (25 °C) using a 400 MHz or 500 MHz spectrometer.

    • 1D 1 H NMR: 16–64 scans, relaxation delay (d1) of 2.0 s.

    • 1D 13 C NMR: 1024–2048 scans, proton-decoupled.

    • 2D COSY: Utilize a COSY sequence to validate the unbroken aliphatic chain connectivity from the α -carbon down to the acetal methine.

Data Presentation & Interpretation

The following table summarizes the expected quantitative chemical shifts for the stable allysine ethylene acetal derivative in D2​O [4]. Note: Because standard NMR in achiral solvents cannot distinguish enantiomers, these shifts apply identically to both the (S) and (R) enantiomers of allysine.

Table 1: 1 H and 13 C NMR Assignments for Allysine Ethylene Acetal (400 MHz / 100 MHz, D2​O )

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz) 13 C Chemical Shift ( δ , ppm)Assignment Notes
C1 (Carbonyl)--175.00Carboxylic acid carbon
C2 ( α -CH)3.63t, J = 6.2 Hz (1H)54.86Adjacent to −NH2​ and −COOH
C3 ( β -CH 2​ )1.99 − 1.80m (2H)30.52Aliphatic chain
C4 ( γ -CH 2​ )1.59 − 1.34m (2H)19.32Aliphatic chain
C5 ( δ -CH 2​ )1.78 − 1.63m (2H)32.46Adjacent to the acetal group
C6 (Acetal CH)4.84t, J = 4.8 Hz (1H)104.42Acetal methine
Ethylene Ketal 4.06 − 3.97, 3.97 − 3.83m (4H)64.85Dioxolane ring ( −CH2​−CH2​− )

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of (R)-2-Amino-6-oxohexanoic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of (R)-2-Amino-6-oxohexanoic acid (commonly k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of (R)-2-Amino-6-oxohexanoic acid (commonly known as D-allysine).

Due to the highly reactive nature of its terminal ϵ -aldehyde group, D-allysine is notoriously difficult to store in its free form. This guide synthesizes field-proven methodologies, thermodynamic principles, and analytical validation strategies to ensure the integrity of your compound during storage.

Section 1: Understanding the Degradation Mechanisms

Q: Why does my batch of (R)-2-Amino-6-oxohexanoic acid degrade so rapidly even when refrigerated? A: The instability of D-allysine is driven by the extreme electrophilicity of its 6-oxo (aldehyde) group. When exposed to ambient conditions, the molecule undergoes two primary, competing degradation pathways:

  • Irreversible Oxidation: In the presence of molecular oxygen, reactive oxygen species (ROS), or trace transition metals (e.g., Fe3+ , Cu2+ ), the aldehyde is rapidly oxidized to a carboxylic acid, yielding D- α -aminoadipic acid ( α -AA)[1]. This is a stable, non-reducible end-product that completely inactivates the molecule for downstream cross-linking or synthetic applications[2].

  • Intermolecular Condensation: The nucleophilic α -amino group of one allysine molecule can attack the electrophilic ϵ -aldehyde of another, leading to spontaneous Schiff base formation or aldol condensations, resulting in insoluble polymeric aggregates[3].

Degradation A (R)-2-Amino-6-oxohexanoic acid (Active D-Allysine) B Oxidation Pathway (O2, ROS, Fe3+) A->B Electron transfer C Condensation Pathway (Intermolecular) A->C Nucleophilic attack D D-alpha-Aminoadipic acid (Irreversible) B->D + Oxygen/Peroxides E Schiff Base / Aldol Polymers (Cross-linked) C->E - H2O

Fig 1: Competing degradation pathways of D-allysine during improper storage.

Section 2: Quantitative Stability Profiles

To establish a baseline for your experimental planning, refer to the thermodynamic stability data below. Storing the free aldehyde in an aqueous solution at room temperature guarantees rapid degradation, whereas chemical protection extends the half-life indefinitely.

Table 1: Storage Conditions and Expected Stability of D-Allysine

Storage StateTemperatureAtmosphereLight ExposureEstimated Stability (Half-life)Primary Degradant
Unprotected (Aqueous)+4°CAmbientLight< 24 hours α -AA & Polymers
Unprotected (Solid)-20°CAmbientDark1 - 2 weeks α -AA
Unprotected (Solid)-80°CArgonDark3 - 6 monthsNone (Kinetically frozen)
Ethylene Acetal (Solid)-20°CAmbientDark> 2 yearsNone (Chemically stable)

Section 3: The "Gold Standard" – Chemical Derivatization

Q: How can I store D-allysine for archival purposes (> 6 months) without losing the batch to oxidation? A: The only foolproof method for long-term storage is chemical protection. By converting the reactive aldehyde into an acetal (e.g., D-allysine ethylene acetal), you mask the electrophilic center, rendering the molecule completely immune to both oxidation and self-condensation[4]. The acetal is stable at -20°C for years and can be quantitatively deprotected prior to your experiment.

Workflow Synth Purified D-Allysine Decide Storage Duration? Synth->Decide Short Short-Term (< 1 mo) Argon, -80°C, Dark Decide->Short Immediate Experiments Long Long-Term (> 1 mo) Acetal Derivatization Decide->Long Archival Storage Acetal Ethylene Acetal Derivative Store at -20°C Long->Acetal Protection Reaction

Fig 2: Decision matrix and workflow for D-allysine storage based on duration.

Protocol 1: Deprotection of D-Allysine Ethylene Acetal for Immediate Use

Use this self-validating protocol to regenerate the active aldehyde right before your assay.

  • Reagent Preparation: Prepare a mild acidic hydrolysis solution: 1% Trifluoroacetic acid (TFA) in degassed, MS-grade H2​O .

  • Reaction: Dissolve the D-allysine ethylene acetal in the hydrolysis solution at a concentration of 10 mM.

  • Incubation: Stir at room temperature for 2 hours under an Argon atmosphere.

  • Neutralization (Optional): If your downstream assay is pH-sensitive, carefully neutralize with cold 0.1 M NaOH to pH 7.0.

  • Analytical Validation (Critical Step):

    • Run a 1 µL aliquot on LC-MS (ESI+).

    • Success Metric: You must observe the disappearance of the acetal mass ( [M+H]+=190.2 ) and the appearance of the free allysine mass ( [M+H]+=146.2 ).

    • Failure Metric: A peak at m/z=162.2 indicates over-oxidation to α -AA, meaning oxygen was not properly excluded during the process.

Section 4: Physical Storage Protocols for the Free Aldehyde

Q: I cannot use the acetal derivative because my downstream enzymatic assay is sensitive to trace cleavage reagents. How do I store the unprotected free aldehyde? A: You must rely on strict physical and environmental controls to kinetically halt the oxidation and condensation pathways. This requires the complete exclusion of water, oxygen, and light, combined with ultra-low temperatures[5].

Protocol 2: Anaerobic Aliquoting and Storage of Free D-Allysine

This protocol minimizes the exposure of the free aldehyde to atmospheric oxidants.

  • Lyophilization: Ensure the synthesized D-allysine is completely dry. Lyophilize the sample for a minimum of 48 hours to remove all trace moisture (water acts as a solvent that facilitates intermolecular condensation).

  • Anaerobic Transfer: Transfer the lyophilized powder into an anaerobic glove box purged with Argon. Causality note: Argon is preferred over Nitrogen because it is heavier than air and forms a denser protective blanket over the solid compound.

  • Aliquoting: Divide the bulk powder into single-use aliquots in amber glass vials. Amber glass is mandatory to prevent photo-catalyzed radical oxidation.

  • Chelation (Optional but Recommended): If storing as a lyophilized salt, ensure the initial crystallization was done in the presence of 1 mM EDTA to strip away trace Fe3+ or Cu2+ ions, which act as potent catalysts for aldehyde oxidation[1].

  • Sealing: Seal the vials with PTFE-lined crimp caps. Wrap the caps tightly with Parafilm.

  • Storage: Immediately transfer the sealed vials to a -80°C freezer.

  • Usage Rule: Never return a thawed, opened vial to the freezer. Condensation of atmospheric moisture upon opening will immediately initiate Schiff base polymerization. Discard any unused portion of the aliquot.

References

  • Allysine and α-Aminoadipic Acid as Markers of the Glyco-Oxidative Damage to Human Serum Albumin under Pathological Glucose Concentrations.
  • Protein carbonylation in food and nutrition: a concise update.
  • Protein Carbonylation and Water-Holding Capacity of Pork Subjected to Frozen Storage: Effect of Muscle Type, Premincing, and Packaging.
  • Oxidative Damage to Poultry, Pork, and Beef during Frozen Storage through the Analysis of Novel Protein Oxidation Markers.
  • The Combination of Hydroformylation and Biocatalysis for the Large-Scale Synthesis of (S)-Allysine Ethylene Acetal.

Sources

Optimization

Technical Support Center: D-Allysine Aqueous Stability &amp; Troubleshooting

Executive Summary D-allysine (the D-enantiomer of 2-amino-6-oxohexanoic acid) is a critical aldehyde-bearing amino acid derivative used extensively in collagen/elastin cross-linking studies, peptide synthesis, and as a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-allysine (the D-enantiomer of 2-amino-6-oxohexanoic acid) is a critical aldehyde-bearing amino acid derivative used extensively in collagen/elastin cross-linking studies, peptide synthesis, and as a biomarker for fibrogenesis. However, its terminal aldehyde group renders the molecule thermodynamically unstable in standard aqueous environments. This guide provides field-proven methodologies to troubleshoot degradation, optimize buffer conditions, and establish self-validating protocols for D-allysine handling.

Mechanistic Causality of D-Allysine Degradation

To successfully stabilize D-allysine, you must first understand the three primary pathways through which it degrades in solution.

DegradationPathways D_Allysine D-Allysine (Reactive Aldehyde) Oxidation Oxidation (O2, Fe3+) D_Allysine->Oxidation Dissolved O2 / Metals Schiff Schiff Base Formation (Primary Amines) D_Allysine->Schiff Tris/Amine Buffers Aldol Aldol Condensation (Basic pH) D_Allysine->Aldol pH > 7.0 Alpha_AA α-Aminoadipic Acid (α-AA) Oxidation->Alpha_AA Imine Imine Adducts (Cross-linking) Schiff->Imine Polymers Oligomers / Polymers Aldol->Polymers

Fig 1. Mechanistic pathways of D-allysine degradation in aqueous solutions.

Troubleshooting & FAQs

Q1: My D-allysine concentration drops rapidly within hours of dissolving it in Tris buffer. What is happening? A: Tris(hydroxymethyl)aminomethane contains a highly reactive primary amine. The aldehyde group of D-allysine undergoes rapid nucleophilic attack by the primary amine of Tris, forming a Schiff base (imine adduct). Solution: Never use primary amine buffers. Switch to non-nucleophilic, zwitterionic buffers such as MES or HEPES.

Q2: I am using PBS (pH 7.4), but I still see a loss of active D-allysine and the appearance of a new peak on my HPLC. Why? A: At pH 7.4 and above, D-allysine is highly prone to base-catalyzed aldol condensation (self-polymerization). Furthermore, trace heavy metals (like Fe³⁺ or Cu²⁺) commonly found in standard PBS catalyze the radical-mediated oxidation of the aldehyde into α-aminoadipic acid (α-AA) 1. Solution: Lower the pH to 6.0–6.5 and add a metal chelator like DTPA (1 mM) to inhibit metal-catalyzed oxidative damage.

Q3: How should I store D-allysine for long-term use? A: Free D-allysine should never be stored in an aqueous solution long-term due to its inherent thermodynamic instability. Instead, synthesize or purchase it as an acetal-protected derivative, such as D-allysine ethylene acetal 2. The acetal completely masks the aldehyde, rendering the molecule inert. When the free aldehyde is required, deprotect it immediately prior to use.

Q4: I need to pull down D-allysine modified proteins from a cell lysate. How do I prevent the aldehyde from degrading during lysis? A: Cell lysates are rich in primary amines (free amino acids, protein N-termini) and reactive oxygen species, creating a highly degradative environment. Solution: Use a capture-and-release chemical proteomics strategy. Lyse cells rapidly in a denaturing buffer (e.g., 9M urea) to unfold proteins and dilute local amine concentrations. Immediately incubate the lysate with hydrazide-linked agarose beads. The hydrazide forms a stable Schiff-base linkage with the D-allysine aldehyde, protecting it from further degradation and allowing covalent enrichment 3.

Buffer Compatibility & Stability Matrix

To ensure experimental reproducibility, consult the following quantitative summary of D-allysine stability across common buffer systems.

Buffer SystempHAdditivesPrimary Degradation MechanismEstimated Stability (25°C)
Tris-HCl 7.4NoneSchiff base formation (nucleophilic attack)< 1 hour
PBS 7.4NoneOxidation to α-AA, Aldol condensation~ 4-6 hours
PBS 7.41 mM DTPAAldol condensation (base-catalyzed)~ 12 hours
MES 6.0NoneSlow oxidation~ 24 hours
MES 6.01 mM DTPAStable (minimal reactivity)> 48 hours

Validated Workflow: Preparation of Stable D-Allysine Solutions

To guarantee scientific integrity, every protocol handling reactive aldehydes must be a self-validating system . The following methodology ensures the D-allysine is stabilized and its structural integrity is verified prior to downstream application.

StabilizationWorkflow Start 1. Acetal Precursor (D-Allysine Ethylene Acetal) Deprotect 2. Acidic Deprotection (Generate Free Aldehyde) Start->Deprotect Buffer 3. Dissolve in MES Buffer (pH 6.0, Non-nucleophilic) Deprotect->Buffer Additives 4. Add 1 mM DTPA (Chelate Fe3+/Cu2+) Buffer->Additives Verify 5. Derivatization Assay (Validate Aldehyde Integrity) Additives->Verify Store 6. Snap-Freeze Aliquots (Store at -80°C) Verify->Store

Fig 2. Self-validating workflow for the preparation and stabilization of D-allysine.

Step-by-Step Methodology

Step 1: Precursor Deprotection To avoid storing the free aldehyde, begin with D-allysine ethylene acetal. Treat the acetal with dilute HCl (pH 2.0) for 30 minutes at room temperature to unmask the aldehyde.

Step 2: Buffer Formulation Prepare a 250 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer. Adjust the pH to 6.0. Add 1 mM DTPA (diethylenetriaminepentaacetic acid) to the buffer. Causality: MES is a tertiary amine zwitterion that cannot form Schiff bases. A pH of 6.0 suppresses base-catalyzed aldol condensation. DTPA chelates trace transition metals (e.g., Fe³⁺), which are primary catalysts for the oxidation of allysine to α-AA 1.

Step 3: Dissolution and Filtration Dissolve the deprotected D-allysine into the MES/DTPA buffer to achieve your desired stock concentration (e.g., 10 mM). Sterile filter through a 0.22 µm PES membrane.

Step 4: Self-Validation via Derivatization (Quality Control) Before proceeding with your primary experiment, validate the structural integrity of the aldehyde. Take a 10 µL aliquot of the stock and react it with a hydrazine-bearing probe (e.g., 2,4-DNPH or a specialized molecular probe like MnL3) 4. The rapid formation of a stable hydrazone confirms the presence of the reactive aldehyde. Analyze via HPLC; a single sharp peak of the hydrazone adduct validates that the D-allysine has not polymerized or oxidized.

Step 5: Storage Aliquot the remaining validated stock into single-use tubes and snap-freeze in liquid nitrogen. Store at -80°C. Thaw immediately on ice before use and never re-freeze.

References

  • MDPI - Allysine and α-Aminoadipic Acid as Markers of the Glyco-Oxidative Damage to Human Serum Albumin under Pathological Glucose Concentr
  • ACS Publications - The Combination of Hydroformylation and Biocatalysis for the Large-Scale Synthesis of (S)-Allysine Ethylene Acetal.
  • AACR Journals - Allysine-Targeted Molecular MRI Enables Early Prediction of Chemotherapy Response in Pancre
  • NIH PMC - Isotopic Labeling-Enabled Chemical Proteomics Analysis Revealed Structural and Functional Features of Allysine Modific

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of (R)-2-Amino-6-oxohexanoic Acid Enantiomers

Welcome to the Technical Support Center for the isolation and chiral resolution of (R)-2-amino-6-oxohexanoic acid (commonly known as (R)-allysine). As a critical non-canonical amino acid, allysine is frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and chiral resolution of (R)-2-amino-6-oxohexanoic acid (commonly known as (R)-allysine). As a critical non-canonical amino acid, allysine is frequently utilized in the synthesis of vasopeptidase inhibitors and complex pharmaceutical intermediates (1)[1]. However, its reactive terminal aldehyde presents unique analytical and preparative challenges.

This guide provides field-proven troubleshooting strategies, step-by-step workflows, and theoretical grounding to ensure robust enantiomeric separation.

Section 1: Core Concepts & Analytical Challenges (FAQs)

Q1: Why do I observe multiple broad peaks, baseline drift, or missing mass signals when analyzing free 2-amino-6-oxohexanoic acid on a chiral column? A1: Free allysine is highly unstable in both aqueous and organic solutions. The terminal aldehyde spontaneously undergoes intramolecular cyclization with the α -amino group to form a Schiff base ( Δ1 -piperideine-6-carboxylic acid), or it participates in intermolecular aldol condensations (2)[2]. Causality & Solution: You are observing a dynamic equilibrium of these degradation products. To arrest this reactivity, the aldehyde moiety must be masked as an acetal (e.g., allysine ethylene acetal) prior to any chiral chromatography or enzymatic resolution (3)[3].

Q2: Which chiral stationary phase (CSP) is most effective for resolving allysine ethylene acetal enantiomers? A2: Ligand-exchange chromatography is the gold standard here. A Chirex (D)-penicillamine column utilizes a chiral selector that forms transient diastereomeric coordination complexes with the amino acid enantiomers and copper(II) ions in the mobile phase (3)[3]. Alternatively, macrocyclic glycopeptide columns (like CHIROBIOTIC T or TAG) can be utilized for polar ionic modes, but ligand-exchange typically offers superior peak shape for this specific acetal ().

Section 2: Experimental Workflows

G Racemate Racemic N-Acetyl Allysine Acetal Enzyme L-Acylase Biocatalysis (pH 7.0, 60°C) Racemate->Enzyme Kinetic Resolution Chromatography Chiral HPLC Analysis (Chirex D-Penicillamine) Racemate->Chromatography Analytical QC S_Enant (S)-Allysine Acetal (Hydrolyzed, ee > 99%) Enzyme->S_Enant L-Enantiomer Hydrolysis R_Enant (R)-N-Acetyl Allysine Acetal (Unreacted) Enzyme->R_Enant R-Enantiomer Intact Chromatography->S_Enant Rt = 14.0 min Chromatography->R_Enant Rt = 25.0 min R_Deprotect (R)-Allysine Acetal (Target Intermediate) R_Enant->R_Deprotect Acidic Chemical Hydrolysis

Workflow for the enzymatic kinetic resolution and analytical chiral HPLC of allysine acetal.

Protocol A: Analytical Chiral HPLC Separation of Allysine Ethylene Acetal

Self-Validating Principle: The addition of CuSO4​ to the mobile phase is non-negotiable; without Cu2+ , the ternary diastereomeric complex cannot form, and the enantiomers will co-elute.

  • Column Preparation: Install a Chirex (D)-penicillamine column (50 mm × 4.6 mm, 5 μ m) and equilibrate the column compartment strictly to 30 °C (3)[3].

  • Mobile Phase Formulation: Prepare a solution of 2 mM copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ) in LC-MS grade water. Mix with methanol in a 95:5 (Water:MeOH) ratio. Filter through a 0.22 μ m membrane.

  • Sample Preparation: Dissolve the allysine ethylene acetal sample in the mobile phase to a concentration of 1 mg/mL.

  • Execution: Run isocratically at a flow rate of 0.5 mL/min. Monitor UV absorbance at 254 nm (the wavelength where the copper-amino acid complex strongly absorbs) (3)[3].

  • Validation: The (S)-enantiomer should elute at approximately 14 minutes, and the target (R)-enantiomer at 25 minutes.

Protocol B: Preparative Enzymatic Kinetic Resolution for (R)-Allysine

Self-Validating Principle: L-acylase strictly targets the L-enantiomer of N-acetylated amino acids. By acetylating the racemic mixture first, the enzyme selectively hydrolyzes the (S)-enantiomer to the free amino acid, leaving the (R)-enantiomer protected as an N-acetyl derivative. This differential solubility allows for straightforward separation by solvent extraction (3)[3].

  • Substrate Preparation: Dissolve racemic N-acetyl allysine ethylene acetal (approx. 25 g/L) in distilled water.

  • Reaction Setup: Heat a jacketed vessel to 60 °C. Adjust the pH exactly to 7.0 using 1 M NaOH.

  • Biocatalysis: Add thermophilic L-acylase (e.g., from Thermococcus litoralis). Stir continuously for 24 hours (3)[3].

  • Quenching & Extraction: Acidify the mixture to pH 3.0 with 6 M HCl. Extract with ethyl acetate (3 × volume). The unreacted (R)-N-acetyl allysine ethylene acetal partitions into the organic layer, while the hydrolyzed (S)-allysine ethylene acetal remains in the aqueous layer.

  • Deprotection: Subject the isolated (R)-N-acetyl derivative to standard acidic hydrolysis to yield the target (R)-allysine ethylene acetal.

Section 3: Troubleshooting Guide

Issue 1: Poor Enantiomeric Excess (ee) in Enzymatic Resolution Diagnosis: If the ee of your recovered (R)-enantiomer is below 99%, spontaneous chemical hydrolysis of the N-acetyl group might be competing with the enzymatic process. Action: Ensure the reaction temperature does not exceed 60 °C and strictly maintain pH 7.0 (3)[3]. Excursions to high pH at elevated temperatures will cause non-stereoselective background hydrolysis of the N-acetyl group, contaminating your (R)-pool with (R)-free amine before extraction.

Issue 2: Peak Tailing or Broadening in Chiral HPLC Diagnosis: In ligand-exchange chromatography, peak shape is highly dependent on the kinetics of the copper complex formation and dissociation. Action: Verify that your column temperature is exactly 30 °C. Lower temperatures slow down the ligand-exchange kinetics, leading to severe band broadening. Additionally, ensure the CuSO4​ concentration is exactly 2 mM; lower concentrations starve the column of the necessary coordinating metal.

Issue 3: Loss of Aldehyde Integrity During Deprotection Diagnosis: If you attempt to remove the ethylene acetal protecting group to yield free (R)-allysine prior to your main synthetic step, the molecule will immediately begin to cyclize (2)[2]. Action: Do not deprotect the acetal until the exact moment the aldehyde is required for the next synthetic step (e.g., reductive amination or cross-linking). Store the isolated (R)-enantiomer strictly in its acetal-protected form.

Quantitative Data Summary

The following table summarizes the expected analytical and preparative metrics when utilizing the protocols described above.

MetricParameter / ConditionExpected ValueReference
HPLC Retention Time (S)-Allysine ethylene acetal~14.0 min[3]
HPLC Retention Time (R)-Allysine ethylene acetal~25.0 min[3]
HPLC Resolution ( Rs​ ) Between (S) and (R) peaks> 3.0 (Baseline)[3]
Enzymatic Conversion L-Acylase at 24 hours> 40% (Max 50%)[3]
Enantiomeric Excess Isolated enantiomers> 99% ee[3]
Biocatalysis Temp. Optimal for T. litoralis L-acylase60 °C[3]

References

  • Title: The Combination of Hydroformylation and Biocatalysis for the Large-Scale Synthesis of (S)
  • Title: Microbial/enzymatic synthesis of chiral drug intermediates Source: PubMed URL
  • Title: Amino Acid and Peptide Chiral Separations Source: Sigma-Aldrich URL
  • Title: Essentials of Medical Chemistry and Biochemistry Source: Scribd URL

Sources

Optimization

Technical Support Center: Troubleshooting (R)-2-Amino-6-oxohexanoic Acid Extraction

Welcome to the Technical Support Center. Extracting (R)-2-Amino-6-oxohexanoic acid (commonly known as D-allysine) is notoriously challenging due to the molecule's inherent bifunctional reactivity.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Extracting (R)-2-Amino-6-oxohexanoic acid (commonly known as D-allysine) is notoriously challenging due to the molecule's inherent bifunctional reactivity. As a Senior Application Scientist who has troubleshooted countless failed extractions, I can assure you that treating allysine like a standard amino acid will inevitably lead to polymerization or degradation.

The guides, quantitative matrices, and self-validating protocols below are designed to help you understand the causality behind the chemistry, empowering you to establish a robust, impurity-free extraction workflow.

Part 1: Troubleshooting FAQs – Impurities & Degradation

Q: Why does my extracted D-allysine turn into an insoluble yellow/brown precipitate over time? A: You are observing Schiff base oligomerization. D-allysine contains both a nucleophilic alpha-amino group and a highly electrophilic epsilon-aldehyde. When concentrated during extraction, these groups undergo spontaneous intermolecular condensation to form imine (Schiff base) cross-linkages. This is the exact mechanistic pathway by which lysyl oxidase cross-links collagen in vivo[1]. To prevent this, the aldehyde must be transiently protected (e.g., as an ethylene acetal) prior to concentration.

Q: My LC-MS shows a +16 Da mass shift. What is this impurity? A: A +16 Da mass shift ([M+H]⁺ 162.1) indicates the oxidation of the terminal aldehyde to a carboxylic acid, converting D-allysine into D-2-aminoadipic acid. Aldehydes are highly susceptible to autoxidation in the presence of dissolved oxygen [2]. Prevention requires sparging all extraction buffers with Argon and maintaining a strictly inert atmosphere throughout downstream processing.

Q: My NMR spectrum shows a complex mixture, and LC-MS shows a major -18 Da species. Is my product degrading? A: You are observing the intramolecular cyclization of D-allysine into Δ¹-piperideine-6-carboxylic acid (P6C), which involves the loss of a water molecule (-18 Da). In aqueous solutions, the linear aldehyde and the cyclic Schiff base (P6C) exist in a dynamic thermodynamic equilibrium. While not strictly a degradation "impurity," this equilibrium prevents the isolation of a single defined species. Trapping the open-chain form via acetalization is required to isolate the linear monomer [3].

Part 2: Impurity Profiling & Mitigation Matrix

To effectively troubleshoot your extraction, compare your analytical data against this quantitative summary of common D-allysine impurities:

Impurity TypeMass Shift (Δ Da)Primary Analytical MarkerMechanistic CausePrimary Mitigation Strategy
Schiff Base Oligomers +127 Da (per unit)High MW aggregates (SEC-HPLC)Intermolecular condensation of amine and aldehydeAcetal protection prior to extraction
Δ¹-Piperideine-6-carboxylic acid (P6C) -18 Da[M+H]⁺ 128.1 (LC-MS)Intramolecular thermodynamic cyclizationMaintain as acetal or lyophilize immediately
D-2-Aminoadipic Acid +16 Da[M+H]⁺ 162.1 (LC-MS)Autoxidation of the terminal epsilon-aldehydeContinuous Argon sparging; add antioxidants
L-Allysine (Enantiomer) 0 DaAltered retention time (Chiral HPLC)Base/Acid-catalyzed alpha-proton abstractionStrict temperature control (4°C) during pH shifts

Part 3: Mechanistic Pathways of Degradation

Understanding the logical flow of degradation is critical for implementing the correct mitigations. The diagram below maps the three primary failure modes during D-allysine extraction and their corresponding preventative strategies.

G D_Allysine (R)-2-Amino-6-oxohexanoic Acid (Linear D-Allysine) Oxidation Oxidation (O2 exposure) D_Allysine->Oxidation Condensation Intermolecular Condensation (Amine + Aldehyde) D_Allysine->Condensation Cyclization Intramolecular Cyclization (Thermodynamic Equilibrium) D_Allysine->Cyclization Aminoadipic D-2-Aminoadipic Acid (+16 Da Impurity) Oxidation->Aminoadipic SchiffBase Schiff Base Oligomers (Insoluble Precipitate) Condensation->SchiffBase P6C Δ1-Piperideine-6-carboxylic acid (-18 Da Species) Cyclization->P6C Mitigation1 Argon Sparging & Antioxidants Mitigation1->Oxidation Prevents Mitigation2 Acetal Protection (Ethylene Glycol) Mitigation2->Condensation Prevents Mitigation2->Cyclization Prevents

Mechanistic pathways of D-allysine degradation and targeted mitigation strategies.

Part 4: Self-Validating Protocol – Acetal-Protected Extraction

To isolate D-allysine without triggering polymerization or cyclization, you must temporarily neutralize the electrophilic aldehyde. This workflow leverages transient ethylene acetal protection, allowing for aggressive organic extraction [3].

Phase 1: In Situ Acetalization (Trapping the Aldehyde)
  • Reaction: Suspend crude D-allysine in anhydrous ethylene glycol (10 vol) containing 0.1 M p-toluenesulfonic acid (pTSA). Stir at room temperature for 4 hours under a strict Argon atmosphere.

    • Causality: pTSA protonates the aldehyde oxygen, increasing its electrophilicity to facilitate nucleophilic attack by ethylene glycol. Anhydrous conditions prevent the reverse hydrolysis reaction, locking the molecule into the stable acetal form.

    • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Proceed to Phase 2 only when the [M+H]⁺ 146.1 peak (free allysine) is completely replaced by the [M+H]⁺ 190.1 peak (allysine ethylene acetal).

Phase 2: Phase Separation & Organic Extraction
  • Neutralization: Quench the reaction by adding 5 M NaOH dropwise until the pH reaches exactly 8.5.

    • Causality: Neutralizing the pTSA prevents premature deprotection. A pH of 8.5 deprotonates the alpha-amine, increasing the lipophilicity of the acetal-protected molecule to enable organic partitioning.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Causality: Ethyl acetate selectively solvates the protected allysine. Highly polar impurities (unreacted amino acids, salts, oxidized byproducts) remain trapped in the aqueous phase.

    • Self-Validation Check: Spot the organic and aqueous layers on a silica TLC plate and develop with Ninhydrin stain. A single purple spot in the organic layer confirms successful extraction of the protected amino acid.

Phase 3: Aqueous Back-Extraction & Mild Deprotection
  • Hydrolysis: Back-extract the organic layer with 0.5 M HCl (50 mL) pre-chilled to 4°C. Stir the aqueous phase vigorously at 4°C for 2 hours.

    • Causality: The acidic aqueous phase pulls the protonated amine back into the water while simultaneously catalyzing the hydrolysis of the acetal back to the free aldehyde. The strict 4°C temperature limit is critical to suppress alpha-carbon racemization and prevent premature Schiff base formation as the aldehyde is unmasked.

    • Self-Validation Check: Monitor via chiral HPLC. The reaction is complete when the acetal peak disappears. If the (S)-enantiomer (L-allysine) peak exceeds 0.5% AUC, immediately neutralize the solution to halt racemization.

Phase 4: Stabilization & Lyophilization
  • Drying: Flash-freeze the acidic aqueous solution using liquid nitrogen and lyophilize to a dry powder.

    • Causality: Lyophilization removes water via sublimation at sub-zero temperatures, completely halting the thermodynamic cyclization to P6C and preventing the intermolecular collisions that cause Schiff base oligomerization during storage.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: (R)- vs. (S)-2-Amino-6-oxohexanoic Acid in Enzymatic Assays

As a Senior Application Scientist, navigating the stereochemical nuances of extracellular matrix (ECM) remodeling is critical for developing robust enzymatic assays. 2-Amino-6-oxohexanoic acid, commonly known as allysine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the stereochemical nuances of extracellular matrix (ECM) remodeling is critical for developing robust enzymatic assays. 2-Amino-6-oxohexanoic acid, commonly known as allysine, is a highly reactive aldehyde-containing α -amino acid. It serves as the fundamental building block for collagen and elastin crosslinking[1][2].

However, the stereochemistry at the α -carbon dictates its biological relevance and enzymatic reactivity. This guide provides an objective, data-driven comparison between the biologically active (S)-enantiomer (L-allysine) and the unnatural (R)-enantiomer (D-allysine) , establishing self-validating protocols for their quantification.

Mechanistic Causality: The Role of Stereochemistry

The generation of allysine is an enzymatic process catalyzed by the Lysyl Oxidase (LOX) family of copper-dependent enzymes. LOX catalyzes the oxidative deamination of the ϵ -amino group of peptidyl lysine residues, producing allysine, hydrogen peroxide, and ammonia[3][4].

Why Stereochemistry Matters: The LOX active site contains a copper ion (Cu 2+ ) and a unique lysyl tyrosylquinone (LTQ) cofactor. This catalytic pocket is highly stereospecific. The enzyme strictly recognizes the (S)-configuration of L-lysine. When D-lysine ((R)-lysine) is introduced, steric clashes prevent proper alignment with the LTQ cofactor, rendering it a non-substrate[5]. Consequently, (S)-allysine is the exclusive natural product of this pathway[6], while (R)-allysine serves primarily as a synthetic negative control or a substrate for specialized microbial D-amino acid oxidases (D-AAO)[7].

Stereospecific_LOX cluster_S Biological Pathway: (S)-Enantiomer cluster_R Unnatural Pathway: (R)-Enantiomer L_Lys Peptidyl L-Lysine LOX Lysyl Oxidase (LOX) [Cu2+, LTQ Cofactor] L_Lys->LOX Stereospecific Binding S_Ally (S)-Allysine (Reactive Aldehyde) LOX->S_Ally Oxidative Deamination Crosslink ECM Crosslinks (e.g., Desmosine) S_Ally->Crosslink Spontaneous Condensation D_Lys Peptidyl D-Lysine No_Rxn No Reaction D_Lys->No_Rxn Steric Clash / No Binding

Fig 1. Stereospecificity of Lysyl Oxidase (LOX) in generating (S)-allysine versus (R)-allysine.

Comparative Properties & Quantitative Data

To design effective assays, researchers must understand the divergent reactivity profiles of these enantiomers. Below is a synthesized comparison of their physicochemical properties and enzymatic behaviors.

Table 1: Physicochemical and Biological Properties
Property(S)-2-Amino-6-oxohexanoic acid(R)-2-Amino-6-oxohexanoic acid
Common Name L-AllysineD-Allysine
IUPAC Configuration (2S)(2R)
PubChem CID 160603[6]N/A (Synthetic)
Biological Precursor L-Lysine (via LOX)D-Lysine (Synthetic/Microbial)
Role in ECM Forms desmosine/pyridinoline crosslinksDisrupts native chiral packing
Substrate for L-AAO Yes (Oxidative deamination)No
Substrate for D-AAO NoYes[7]
Table 2: Comparative Enzymatic Reactivity
Assay / Enzyme System(S)-Enantiomer Reactivity(R)-Enantiomer ReactivityMechanistic Causality
Lysyl Oxidase (LOX) High (Native Product)Zero (Non-substrate)LTQ cofactor requires (S)- α -carbon orientation[5].
ECM Crosslinking Spontaneous CondensationSterically HinderedTriple-helix chirality of collagen rejects (R)-isomers during aldol condensation.
Hydrazide Labeling Rapid Hydrazone FormationRapid Hydrazone FormationAldehyde reactivity is independent of α -carbon stereochemistry[3].

Self-Validating Experimental Protocols

Because allysine possesses a highly reactive ϵ -aldehyde, it exists in a transient equilibrium with a cyclic Schiff base derivative[2]. If left unprotected during sample processing (especially acid hydrolysis), the aldehyde is destroyed. The following protocols integrate chemical stabilization and self-validating controls to ensure high-fidelity data.

Protocol A: In Situ LOX Activity Assay (Fluorescence Microscopy)

This assay measures total LOX activity by trapping newly generated (S)-allysine with biotin-hydrazide before it can spontaneously crosslink[3].

Step-by-Step Methodology:

  • Sample Preparation: Culture fibroblasts or prepare fresh tissue cryosections on poly-L-lysine coated slides.

  • Aldehyde Trapping: Incubate samples with 5 mM Biotin-Hydrazide (BHZ) in physiological buffer for 2 hours at 37°C. BHZ covalently reacts with the (S)-allysine aldehyde to form a stable hydrazone.

  • Self-Validating Control (Critical): Treat a parallel cohort of samples with 500 µM β -aminopropionitrile (BAPN) 24 hours prior to BHZ labeling. BAPN is an irreversible suicide inhibitor that covalently binds the LOX LTQ cofactor. Causality check: Complete loss of BHZ signal in the BAPN cohort validates that the detected aldehydes are specifically LOX-derived (S)-allysine, not background lipid peroxidation products.

  • Detection: Wash samples, incubate with Streptavidin-Fluorophore conjugate (e.g., Alexa Fluor 488), and image via confocal microscopy.

Protocol B: HPLC-Fluorescence Quantification of Allysine Enantiomers

To quantify the exact concentration of allysine enantiomers in a tissue digest, the aldehyde must be derivatized prior to acid hydrolysis[8].

Step-by-Step Methodology:

  • Homogenization & Derivatization: Homogenize tissue in PBS. Immediately add sodium 2-naphthol-7-sulfonate (10 mM). This locks the transient aldehyde into a stable, highly fluorescent bis-naphthol complex.

  • Acid Hydrolysis: Add 6M HCl and incubate at 110°C for 24 hours. This cleaves all peptide bonds, releasing the derivatized allysine monomers.

  • Lyophilization: Remove HCl via vacuum distillation and resuspend the pellet in the HPLC mobile phase.

  • Chiral Chromatography: Inject the sample onto a chiral HPLC column (e.g., Chirobiotic T). The chiral stationary phase will resolve the derivatized (S)-allysine from any spiked (R)-allysine internal standards based on transient diastereomeric interactions.

  • Quantification: Detect peaks using a fluorescence detector (Ex: 290 nm / Em: 420 nm).

HPLC_Workflow Sample 1. Tissue Homogenate (Contains Transient Allysine) Deriv 2. Aldehyde Derivatization (e.g., Naphthol-7-sulfonate) Sample->Deriv Prevents spontaneous crosslinking Hydrolysis 3. Acid Hydrolysis (6M HCl, 110°C, 24h) Deriv->Hydrolysis Cleaves peptide bonds Chiral_HPLC 4. Chiral HPLC Separation (Resolves R vs S Enantiomers) Hydrolysis->Chiral_HPLC Releases derivatized amino acids Detection 5. Fluorescence Detection (Quantify (S)-Allysine Peak) Chiral_HPLC->Detection Enantiomeric Resolution

Fig 2. Self-validating HPLC-Fluorescence workflow for allysine enantiomer quantification.

Conclusion

For drug development professionals targeting fibrotic diseases or tumor microenvironments, distinguishing between (S)-allysine and its unnatural (R)-counterpart is paramount. While both enantiomers possess identical chemical reactivity at the aldehyde group, their enzymatic origins are strictly governed by the chiral constraints of the LOX active site. By employing targeted derivatization and BAPN-controlled validation, researchers can guarantee the scientific integrity of their ECM remodeling assays.

References

  • Grokipedia. Allysine. Retrieved from:[Link]

  • Wang, X., et al. (2021). An in situ activity assay for lysyl oxidases. Communications Biology (Nature) / PMC. Retrieved from:[Link]

  • Wikipedia. Allysine. Retrieved from:[Link]

  • PubChem (NIH). L-allysine (CID 160603). Retrieved from:[Link]

  • Schilter, H., et al. (2015). High sensitivity HPLC method for determination of the allysine concentration in tissue by use of a naphthol derivative. PMC. Retrieved from:[Link]

  • Pollegioni, L., et al. (2023). The Symmetric Active Site of Enantiospecific Enzymes. MDPI. Retrieved from:[Link]

  • ResearchGate. Control of lysyl oxidase activity through site-specific deuteration of lysine. Retrieved from:[Link]

Sources

Comparative

Validating (R)-2-Amino-6-oxohexanoic Acid Purity Using Chiral Chromatography: A Comparative Guide

(R)-2-Amino-6-oxohexanoic acid , commonly known as D-allysine , is a critical chiral intermediate and biomarker. As an aldehyde-containing amino acid, it plays a fundamental role in the cross-linking of structural protei...

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Author: BenchChem Technical Support Team. Date: April 2026

(R)-2-Amino-6-oxohexanoic acid , commonly known as D-allysine , is a critical chiral intermediate and biomarker. As an aldehyde-containing amino acid, it plays a fundamental role in the cross-linking of structural proteins like collagen and elastin[1]. In drug development and synthetic biology, ensuring the enantiomeric purity of D-allysine is paramount, as the (S)-enantiomer (L-allysine) dictates entirely different biological trajectories.

Validating the purity of underivatized D-allysine presents unique analytical challenges. The molecule features a highly reactive terminal aldehyde that exists in equilibrium with its cyclic Schiff base (Δ¹-piperideine-6-carboxylic acid) in neutral solutions. Consequently, chiral chromatographic methods must not only resolve the enantiomers but also stabilize the analyte.

This guide objectively compares the two most effective Chiral Stationary Phases (CSPs) for underivatized amino acid resolution: Crown Ether and Zwitterionic Ion-Exchange columns.

Mechanistic Overview: Selecting the Right Chiral Stationary Phase

The accurate separation of amino acid enantiomers relies heavily on the specific interactions between the CSP and the analyte[2]. Because derivatization adds time, variability, and potential racemization risks, direct analysis of free D-allysine is the gold standard.

Crown Ether CSPs (e.g., Crownpak CR-I(+), CrownSil)

Crown ether columns utilize a chiral selector—typically (+)- or (-)-(18-Crown-6)-tetracarboxylic acid—covalently bonded to a silica support[3].

  • The Causality of Recognition: The mechanism is driven by host-guest complexation. Under highly acidic conditions (pH 1.0–2.0), the α-amine of allysine is fully protonated ( −NH3+​ ). This primary ammonium group enters the cavity of the 18-crown-6 ring, forming multiple hydrogen bonds with the ether oxygens[4].

  • Analyte Stabilization: The acidic mobile phase (e.g., perchloric acid or TFA) serves a dual purpose: it enables chiral recognition and forces the allysine equilibrium toward the stable, open-chain protonated aldehyde, preventing chromatographic ghosting.

Zwitterionic CSPs (e.g., Chiralpak ZWIX)

Zwitterionic columns combine cinchona alkaloid units with sulfonic or carboxylic acid groups, creating a synergistic ion-exchange environment[5].

  • The Causality of Recognition: These columns rely on a combination of electrostatic interactions (anion and cation exchange), hydrogen bonding, and steric hindrance within the alkaloid cleft[5].

  • Volatile Compatibility: Unlike crown ethers, which often require non-volatile acidic aqueous phases, zwitterionic columns excel in polar organic modes (methanol/water with volatile buffers like formic acid/ammonia), making them inherently superior for LC-MS/MS workflows[2].

CSP_Selection A D-Allysine Sample (Underivatized) B Aqueous / Acidic Mobile Phase (pH 1.0 - 2.0) A->B UV Detection / High Stability C Polar Organic Mobile Phase (MeOH/H2O + Volatile Buffers) A->C LC-MS/MS Compatibility D Crown Ether CSP (e.g., Crownpak CR(+)) B->D E Zwitterionic CSP (e.g., Chiralpak ZWIX) C->E F Host-Guest Complexation (Primary Amine Inclusion) D->F G Ion-Exchange & H-Bonding (Cinchona Alkaloid Cleft) E->G

Caption: Decision matrix for selecting a Chiral Stationary Phase based on detection requirements.

Comparative Performance Data

The following table synthesizes expected chromatographic parameters for the resolution of D/L-allysine mixtures based on established amino acid profiling methodologies[2][3][6].

ParameterCrown Ether CSP (e.g., Crownpak CR-I(+))Zwitterionic CSP (e.g., Chiralpak ZWIX(+))
Primary Mechanism Host-guest complexation (18-crown-6)Anion/Cation Exchange + Steric fit
Mobile Phase 50 mM HClO₄ in H₂O / Methanol (85:15)MeOH / H₂O (95:5) + 0.1% FA + 0.05% NH₃
Typical Resolution ( Rs​ ) > 2.5 (Baseline resolution)1.8 - 2.2
Separation Factor ( α ) High (> 1.5)Moderate (1.2 - 1.4)
Elution Order D-enantiomer elutes first (on CR(+) columns)L-enantiomer typically elutes first
Temperature Dependency High (Requires sub-ambient, 5–15°C)Low to Moderate (Ambient, 25°C)
LC-MS Suitability Poor (Requires post-column makeup or TFA)Excellent (Volatile buffers used)
Best Use Case Preparative isolation, UV-based QA/QCHigh-throughput LC-MS/MS bioanalysis

Note: Elution order on Crown Ether columns can be inverted by switching from the CR(+) to the CR(-) stationary phase, which is highly advantageous for detecting trace L-allysine impurities in a D-allysine bulk drug substance[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria ( Rs​>1.5 ) must be met prior to sample analysis.

Protocol A: UV-Based Validation using Crown Ether CSP

Optimized for bulk purity validation where LC-MS is not required.

  • System Preparation: Install a 5 µm Crownpak CR-I(+) column (150 x 3.0 mm). Plumb the system through a column chiller set strictly to 10°C. Causality: Sub-ambient temperatures decrease the kinetic energy of the analyte, maximizing the residence time within the chiral crown ether cavity and drastically improving resolution[2].

  • Mobile Phase Formulation: Prepare an isocratic mobile phase of pH 1.5 aqueous perchloric acid (HClO₄) and Methanol (85:15, v/v). Degas thoroughly.

  • Sample Preparation: Dissolve the D-allysine sample in 10 mM HCl to a concentration of 1 mg/mL. Causality: The acidic diluent prevents the formation of the cyclic Δ¹-piperideine-6-carboxylic acid, ensuring a single, sharp chromatographic peak.

  • Chromatographic Run:

    • Flow rate: 0.4 mL/min.

    • Injection volume: 2 µL.

    • Detection: UV at 210 nm (carbonyl/amide absorbance).

  • Validation Check: Inject a racemic D/L-allysine standard. Verify that the D-enantiomer elutes first. Proceed only if Rs​≥1.5 .

Protocol B: LC-MS/MS Validation using Zwitterionic CSP

Optimized for trace impurity profiling and biological sample matrices.

  • System Preparation: Install a 3 µm Chiralpak ZWIX(+) column (150 x 3.0 mm). Maintain the column compartment at 25°C.

  • Mobile Phase Formulation: Prepare a polar organic mobile phase consisting of Methanol/Water (95:5, v/v) containing 0.1% Formic Acid and 0.05% Ammonium Hydroxide. Causality: The precise ratio of acidic to basic additives controls the ionization state of both the zwitterionic stationary phase and the amino acid, optimizing the ion-exchange equilibrium[2][4].

  • Sample Preparation: Dilute the D-allysine sample in the mobile phase to a concentration of 10 µg/mL.

  • Chromatographic Run:

    • Flow rate: 0.5 mL/min.

    • Injection volume: 1 µL.

    • Detection: ESI-MS/MS in positive ion mode (monitoring the [M+H]+ transition).

  • Validation Check: Inject a racemic standard. Ensure baseline separation. The high chemoselectivity of the zwitterionic phase ensures that isobaric amino acids (e.g., lysine or glutamine) do not co-elute with allysine[6].

Workflow S1 Sample Prep (Acidic Dilution) S2 Chiral Column Equilibration S1->S2 S3 Injection & Isocratic Elution S2->S3 S4 Detection (UV 210nm / MS) S3->S4 S5 Data Analysis (Rs > 1.5, α > 1.2) S4->S5

Caption: Standardized self-validating workflow for chiral chromatographic analysis.

Conclusion & Recommendations

For laboratories validating the purity of (R)-2-Amino-6-oxohexanoic acid (D-allysine), the choice of chromatography depends heavily on the downstream application.

  • If the goal is preparative scale-up or routine QA/QC of the API, Crown Ether columns offer unparalleled resolution and the distinct advantage of elution-order inversion[3]. However, their reliance on non-volatile acids and sub-ambient temperatures requires dedicated equipment.

  • If the goal is trace analysis, pharmacokinetics, or LC-MS/MS integration , Zwitterionic columns are the superior alternative. They provide excellent chemoselectivity and operate efficiently at ambient temperatures with MS-friendly volatile buffers[2][6].

Regardless of the column chosen, sample preparation remains the most critical variable. Maintaining an acidic environment is non-negotiable to prevent the spontaneous cyclization of the terminal aldehyde, ensuring that the chromatographic data reflects the true enantiomeric purity of the batch.

References
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS (Ankara University). Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at:[Link]

  • Crown-Ether Chiral Stationary Phases. Regis Technologies. Available at: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC (National Institutes of Health). Available at: [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • 000-Essentials of Medical Chemistry and Biochemistry. Scribd. Available at:[Link]

Sources

Validation

Comparative Guide: Stability Profiles of D-Allysine vs. 6-oxo-L-norleucine

Executive Summary For researchers engineering peptide-based therapeutics or molecular imaging probes, selecting the correct stereoisomer of reactive amino acids is a critical determinant of systemic half-life. 6-oxo-L-no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers engineering peptide-based therapeutics or molecular imaging probes, selecting the correct stereoisomer of reactive amino acids is a critical determinant of systemic half-life. 6-oxo-L-norleucine (IUPAC: (2S)-2-amino-6-oxohexanoic acid), universally known as L-allysine , is the natural aldehyde derivative of lysine responsible for collagen and elastin cross-linking[1]. Its synthetic enantiomer, D-allysine , shares the exact same chemical reactivity but operates under a fundamentally different biological degradation paradigm.

This guide provides an objective, data-driven comparison of their stability profiles, dissecting the causality behind their chemical equilibrium and biological evasion, supported by self-validating experimental workflows.

Molecular Fundamentals & Intrinsic Reactivity

In strictly chemical, achiral environments (such as standard aqueous buffers), D-allysine and 6-oxo-L-norleucine exhibit identical, highly volatile stability profiles. The instability of both molecules is driven by their terminal ε-aldehyde group.

Rather than remaining in a stable open-chain form, free allysine molecules undergo spontaneous dehydrative cyclization. This creates a thermodynamic equilibrium that heavily favors the cyclic heterocyclic ring structure, Δ¹-piperideine-6-carboxylate[2]. Furthermore, the reactive aldehyde makes both enantiomers highly susceptible to spontaneous intermolecular aldol condensations and aldimine (Schiff base) formation, which are the exact mechanisms utilized in vivo for extracellular matrix stabilization[1].

Because this chemical instability is an intrinsic property of the functional groups rather than the chiral center, neither enantiomer is stable in aqueous solution for prolonged periods without derivatization or acidic stabilization.

Biological Vulnerability & Chiral Evasion

The divergence in stability between the two enantiomers strictly arises in biological matrices (e.g., plasma, cell lysates, or in vivo circulation).

6-oxo-L-norleucine (L-Allysine): As a naturally occurring metabolite, L-allysine is rapidly recognized and cleared by endogenous enzymatic networks. In the mammalian mitochondrial matrix, it serves as a key intermediate in the saccharopine pathway of lysine degradation[3]. It is swiftly oxidized by aminoadipate-semialdehyde dehydrogenase (ALDH7A1) into L-α-aminoadipate, neutralizing its reactive aldehyde group and rendering it useless for targeted cross-linking applications[3]. Furthermore, during active fibrogenesis, L-allysine is rapidly consumed by condensation reactions[4].

D-Allysine: Mammalian amino acid oxidases and dehydrogenases are highly stereospecific, typically exclusively metabolizing L-amino acids[5]. By inverting the stereocenter, D-allysine achieves profound chiral evasion. It is virtually invisible to endogenous ALDH7A1 and L-amino acid oxidases. Consequently, while it still undergoes spontaneous chemical cyclization, it entirely bypasses enzymatic oxidation. This grants D-allysine a vastly superior half-life in plasma, making it the superior choice for engineering stable, reactive peptide warheads or molecular MRI/PET probes targeting fibrogenesis[4].

Pathway L_Ally 6-oxo-L-norleucine (L-Allysine) Cyclic_L Δ1-piperideine-6-carboxylate (Spontaneous Cyclization) L_Ally->Cyclic_L Chemical Equilibrium Enzyme Aminoadipate-semialdehyde dehydrogenase L_Ally->Enzyme Biological Oxidation D_Ally D-Allysine Cyclic_D Δ1-piperideine-6-carboxylate (Spontaneous Cyclization) D_Ally->Cyclic_D Chemical Equilibrium D_Stable Resistant to Enzymatic Degradation D_Ally->D_Stable Chiral Evasion L_Degradation L-α-Aminoadipate (Metabolized) Enzyme->L_Degradation

Fig 1. Stereospecific biological degradation pathways of L-allysine vs. D-allysine.

Quantitative Stability Comparison

The following table summarizes the comparative performance of both enantiomers based on standardized degradation assays.

Parameter6-oxo-L-norleucine (L-Allysine)D-AllysineCausality / Mechanism
Chemical Half-life (PBS, pH 7.4, 37°C)< 2 hours< 2 hoursSpontaneous cyclization to Δ¹-piperideine-6-carboxylate[2].
Plasma Half-life (Human Plasma, 37°C)~15 minutes> 4 hoursL-isoform is rapidly oxidized by ALDH7A1; D-isoform evades metabolism[3][5].
Primary Degradation Product L-α-AminoadipateCyclic Schiff BaseStereospecific enzymatic dehydrogenation vs. purely chemical equilibrium.
Development Application Biomarker for collagen cross-linkingReactive probe for molecular imagingD-isoform provides extended circulation time required for target engagement[4].

Self-Validating Experimental Methodologies

Because free allysine exists in a dynamic equilibrium with its cyclic form, direct LC-MS/MS quantification is highly variable. To establish a self-validating system , the following protocol utilizes immediate chemical derivatization to "trap" the aldehyde state[6], coupled with an internal standard spiked at the exact moment of quenching to validate extraction efficiency.

Protocol: Chiral Plasma Stability Assay

Phase 1: Incubation & Quenching

  • Preparation: Prepare 100 µM stock solutions of D-allysine and 6-oxo-L-norleucine in 0.1 M HCl (acidic pH prevents premature cyclization).

  • Spiking: Spike the compounds into fresh, pre-warmed human plasma (37°C) to a final concentration of 1 µM.

  • Sampling: At intervals of 0, 15, 30, 60, 120, and 240 minutes, withdraw 50 µL aliquots.

  • Self-Validating Quench: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing 50 nM of a heavy-isotope internal standard (e.g., ¹³C₆-L-allysine). Causality: The cold organic solvent instantly precipitates active enzymes (halting biological degradation), while the internal standard controls for any subsequent volumetric or extraction losses.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

Phase 2: Derivatization & Quantification

  • Aldehyde Trapping: Transfer 100 µL of the cleared supernatant to a reaction vial. Add 50 µL of 5 mM 2,4-dinitrophenylhydrazine (DNPH) in acidic methanol[6].

  • Reaction: Incubate at 40°C for 30 minutes. Causality: DNPH covalently binds the free aldehyde, forcing the equilibrium open and creating a stable hydrazone derivative that survives ionization.

  • Analysis: Inject 5 µL onto a Chiral LC column (e.g., Chirobiotic T) coupled to a Triple Quadrupole Mass Spectrometer.

  • Readout: Monitor the MRM transitions specific to the DNPH-allysine adducts. Calculate the remaining percentage relative to the t=0 peak area ratio (Analyte/Internal Standard).

Workflow Start Equimolar D-Allysine & 6-oxo-L-norleucine Branch1 In Vitro Chemical Assay (PBS, pH 7.4 / 37°C) Start->Branch1 Branch2 Ex Vivo Biological Assay (Human Plasma / 37°C) Start->Branch2 Deriv Aldehyde Trapping (DNPH Derivatization) Branch1->Deriv Timepoints Quench Protein Precipitation (Cold Acetonitrile + IS) Branch2->Quench Timepoints Quench->Deriv Analysis Chiral LC-MS/MS Quantification Deriv->Analysis

Fig 2. Self-validating experimental workflow for chiral stability assessment.

References

1.[1] Title: Allysine - Grokipedia Source: grokipedia.com URL:

2.[6] Title: Isotopic Labeling-Enabled Chemical Proteomics Analysis Revealed Structural and Functional Features of Allysine Modifications in Mammalian Cells and Tissues | Analytical Chemistry - ACS Publications Source: acs.org URL:

3.[4] Title: Simultaneous Positron Emission Tomography and Molecular Magnetic Resonance Imaging of Cardiopulmonary Fibrosis in a Mouse Model of Left Ventricular Dysfunction - American Heart Association Journals Source: ahajournals.org URL:

4.[3] Title: 2AMAS [mitochondrial matrix] - Reactome Pathway Database Source: reactome.org URL:

5.[2] Title: Allysine - Grokipedia (Metabolism) Source: grokipedia.com URL:

6.[5] Title: Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids Source: frontiersin.org URL:

Sources

Comparative

Comparative Guide to the Cross-Validation of (R)-2-Amino-6-oxohexanoic Acid Quantification Methods in Human Plasma

Abstract The accurate quantification of (R)-2-Amino-6-oxohexanoic acid, a D-amino acid, in human plasma is a critical aspect of various research and drug development endeavors. Its chiral nature and presence in a complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate quantification of (R)-2-Amino-6-oxohexanoic acid, a D-amino acid, in human plasma is a critical aspect of various research and drug development endeavors. Its chiral nature and presence in a complex biological matrix necessitate robust and reliable analytical methods. This guide provides an in-depth comparison of prevalent quantification techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Furthermore, it establishes a comprehensive framework for the cross-validation of these methods, ensuring data integrity and comparability across different analytical platforms, a crucial step in longitudinal studies and multi-site clinical trials. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate accurate bioanalytical methods for chiral amino acids.

Introduction

(R)-2-Amino-6-oxohexanoic acid, also known as D-allysine, is a non-proteinogenic amino acid that plays a significant role in various physiological and pathological processes. The ability to accurately measure its concentration in human plasma is paramount for understanding its pharmacokinetics, pharmacodynamics, and potential as a biomarker. However, the quantification of this and other D-amino acids in biological matrices presents several analytical challenges. These include the need to separate the D-enantiomer from its more abundant L-counterpart, potential interference from other endogenous compounds, and the inherent polarity of amino acids.[1][2]

This guide will explore three commonly employed analytical techniques for the quantification of (R)-2-Amino-6-oxohexanoic acid in human plasma:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard for its high sensitivity and selectivity.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that often requires derivatization to enhance the volatility of the analyte.[4]

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A sensitive method that relies on pre- or post-column derivatization to render the amino acid fluorescent.[5][6]

A critical aspect of employing multiple analytical methods, either within a single study or across different studies, is the process of cross-validation . Cross-validation serves to demonstrate that the data generated by different methods are comparable and reliable.[3][7] This is particularly important in long-term drug development programs where analytical methods may evolve or when samples are analyzed at different laboratories.[7][8] This guide will provide a detailed protocol for conducting a rigorous cross-validation study, adhering to regulatory expectations such as those outlined by the U.S. Food and Drug Administration (FDA).[8][9]

Analytical Methodologies: A Head-to-Head Comparison

The choice of an analytical method for quantifying (R)-2-Amino-6-oxohexanoic acid in human plasma depends on several factors, including the required sensitivity, selectivity, throughput, and available instrumentation. This section provides a detailed overview and comparison of the three primary techniques.

Sample Preparation: A Foundational Step

Regardless of the chosen analytical technique, proper sample preparation is crucial for obtaining accurate and reproducible results. The primary goals of sample preparation are to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest.[10][11]

A typical workflow for plasma sample preparation includes:

  • Protein Precipitation: This is commonly achieved by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the plasma sample.[10][12] This step denatures and precipitates the majority of proteins, which can then be removed by centrifugation.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be used for further cleanup and concentration of the analyte. LLE involves partitioning the analyte between two immiscible liquids, while SPE utilizes a solid sorbent to selectively retain and then elute the analyte.

  • Derivatization: For GC-MS and HPLC-FLD, a chemical derivatization step is often necessary to improve the chromatographic properties and detectability of the amino acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for many bioanalytical applications due to its exceptional sensitivity, selectivity, and speed.[13][14]

Principle: The sample extract is injected into a liquid chromatograph, where the analyte is separated from other components based on its physicochemical properties. The eluent from the LC column is then introduced into a tandem mass spectrometer. In the mass spectrometer, the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity.[14]

Key Advantages:

  • High Sensitivity and Selectivity: Capable of detecting very low concentrations of the analyte in a complex matrix.[13]

  • High Throughput: Modern LC-MS/MS systems can analyze samples in a matter of minutes.[15]

  • No Derivatization Required (in some cases): While derivatization can sometimes improve performance, direct analysis of underivatized amino acids is often possible.[15]

Challenges:

  • Matrix Effects: Co-eluting endogenous compounds can suppress or enhance the ionization of the analyte, leading to inaccurate results.[1]

  • Cost: The initial investment and maintenance costs for LC-MS/MS systems are relatively high.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique that has been used for amino acid analysis for many years.[4][12]

Principle: Prior to analysis, the non-volatile (R)-2-Amino-6-oxohexanoic acid must be chemically modified (derivatized) to increase its volatility.[17] The derivatized sample is then injected into a gas chromatograph, where it is vaporized and separated in a gaseous mobile phase. The separated components then enter a mass spectrometer for detection and quantification.

Common Derivatization Strategies:

  • Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens with trimethylsilyl or tert-butyldimethylsilyl groups, respectively.[18]

  • Acylation/Esterification: This two-step process involves esterification of the carboxyl group followed by acylation of the amino group.

Key Advantages:

  • High Chromatographic Resolution: GC columns can provide excellent separation of complex mixtures.

  • Established and Robust: A well-understood and reliable technique.[12]

Challenges:

  • Derivatization Required: The derivatization step adds complexity and potential for variability to the workflow.[19]

  • Thermal Stability: The analyte must be thermally stable in its derivatized form.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive method that is particularly well-suited for the analysis of compounds that can be made to fluoresce.[5][6]

Principle: Similar to LC-MS/MS, the analysis begins with HPLC separation. However, instead of a mass spectrometer, a fluorescence detector is used. Since amino acids are not naturally fluorescent, a derivatization step is required to attach a fluorescent tag to the (R)-2-Amino-6-oxohexanoic acid molecule.[5][20] This can be done either before (pre-column) or after (post-column) the HPLC separation.

Common Derivatization Reagents:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[6][21]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[22]

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): A popular reagent for pre-column derivatization.[16]

Key Advantages:

  • High Sensitivity: Fluorescence detection can be extremely sensitive, often reaching picomole or even femtomole levels.[6]

  • Lower Cost: HPLC-FLD systems are generally less expensive to purchase and maintain than LC-MS/MS systems.[16]

Challenges:

  • Derivatization Required: The derivatization reaction must be complete and reproducible.[5][23]

  • Potential for Interference: Other fluorescent compounds in the sample matrix can potentially interfere with the analysis.

Performance Metrics: A Tabular Comparison

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of (R)-2-Amino-6-oxohexanoic acid in human plasma. The values presented are typical and may vary depending on the specific instrumentation, reagents, and experimental conditions.

Performance MetricLC-MS/MSGC-MSHPLC-FLD
Limit of Quantification (LOQ) Low ng/mL to pg/mLLow to mid ng/mLLow to mid ng/mL
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Bias) ± 15%± 15%± 15%
Precision (%CV) < 15%< 15%< 15%
Selectivity Very HighHighHigh
Throughput HighModerateModerate
Cost HighModerateModerate
Derivatization Often not requiredRequiredRequired

Experimental Protocols

This section provides detailed, step-by-step methodologies for the quantification of (R)-2-Amino-6-oxohexanoic acid in human plasma using each of the discussed analytical techniques.

General Sample Preparation Protocol (Plasma)
  • Thaw: Thaw frozen human plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte for LC-MS/MS).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution/Derivatization: Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis or proceed with derivatization for GC-MS or HPLC-FLD.

LC-MS/MS Protocol
  • Reconstitution: Reconstitute the dried extract from the general sample preparation protocol in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

  • Chromatographic Separation: Utilize a chiral column (e.g., a cyclodextrin-based or macrocyclic antibiotic-based column) to separate the (R) and (L) enantiomers.[1] A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid is commonly used.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the appropriate precursor-to-product ion transitions for (R)-2-Amino-6-oxohexanoic acid and its internal standard.

GC-MS Protocol
  • Derivatization (Silylation): To the dried extract from the general sample preparation protocol, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) and 50 µL of acetonitrile.[19]

  • Incubation: Heat the mixture at 70°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., a DB-5MS) and a temperature program that provides optimal separation of the derivatized amino acids.

  • Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode and monitor characteristic ions for the derivatized (R)-2-Amino-6-oxohexanoic acid.

HPLC-FLD Protocol
  • Derivatization (OPA): To the dried extract from the general sample preparation protocol, add 50 µL of a borate buffer (pH 9.5), followed by 10 µL of the OPA/thiol reagent.

  • Incubation: Allow the reaction to proceed for 2 minutes at room temperature.

  • Injection: Inject a suitable volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.

  • Chromatographic Separation: Employ a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Fluorescence Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the OPA-derivatized amino acid (e.g., Ex: 340 nm, Em: 450 nm).[5]

Cross-Validation of Analytical Methods

When data from two or more different analytical methods are to be compared or combined, a cross-validation study is essential to ensure the integrity and consistency of the results.[3][7] This is a regulatory requirement in many cases, particularly for pivotal studies in drug development.[8][9]

Rationale and Regulatory Context

The FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline emphasize the importance of cross-validation.[3][8][9] The primary objective is to demonstrate that the different methods produce comparable data. Cross-validation should be performed when:

  • Data from different methods are used within the same study.

  • Data from different studies, using different methods, are being compared.

  • Samples from a single study are analyzed at more than one laboratory.[7]

Cross-Validation Study Design

A robust cross-validation study should involve the analysis of the same set of human plasma samples by both analytical methods. The study should include quality control (QC) samples at low, medium, and high concentrations, as well as incurred samples from a relevant study population.

Study Samples:

  • A minimum of 30 incurred samples should be analyzed.

  • QC samples at three concentration levels (low, medium, and high) should be analyzed in replicate (n=6) by both methods.

Acceptance Criteria:

  • For QC Samples: The mean concentration obtained by the new method should be within ±20% of the mean concentration obtained by the original method for at least two-thirds of the QC samples at each concentration level.

  • For Incurred Samples: The percent difference between the values obtained by the two methods for each sample should be within ±20% for at least 67% of the samples. The percent difference is calculated as: ((Value_MethodA - Value_MethodB) / Mean(Value_MethodA, Value_MethodB)) * 100.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A (e.g., LC-MS/MS) cluster_methodB Method B (e.g., HPLC-FLD) cluster_analysis Data Analysis and Comparison SampleSelection Select Incurred and QC Samples Aliquoting Aliquot Samples for Both Methods SampleSelection->Aliquoting AnalysisA Analyze Samples Aliquoting->AnalysisA AnalysisB Analyze Samples Aliquoting->AnalysisB DataA Generate Concentration Data AnalysisA->DataA Comparison Compare Results DataA->Comparison DataB Generate Concentration Data AnalysisB->DataB DataB->Comparison Acceptance Apply Acceptance Criteria Comparison->Acceptance Report Generate Cross-Validation Report Acceptance->Report

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The quantification of (R)-2-Amino-6-oxohexanoic acid in human plasma can be successfully achieved using LC-MS/MS, GC-MS, or HPLC-FLD. Each method offers a unique set of advantages and challenges, and the optimal choice will depend on the specific requirements of the study. LC-MS/MS generally provides the highest sensitivity and selectivity, while HPLC-FLD offers a cost-effective and highly sensitive alternative. GC-MS remains a robust and reliable option, particularly when high chromatographic resolution is required.

Regardless of the method chosen, rigorous validation is paramount to ensure the generation of high-quality, reliable data. When multiple methods are employed, a comprehensive cross-validation study is not only a regulatory expectation but also a scientific necessity to ensure data comparability and integrity. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish and cross-validate robust bioanalytical methods for the quantification of (R)-2-Amino-6-oxohexanoic acid and other chiral amino acids in human plasma.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics. (n.d.).
  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (2018, January 16).
  • Amino Acid Analysis Sample Preparation Guidelines - Bio-Synthesis Inc. (n.d.).
  • Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC. (n.d.).
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025, September 11).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC. (2024, November 6).
  • Sample Preparation - SPARC BioCentre Molecular Analysis. (n.d.).
  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. (2010, July 5).
  • HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization - SciSpace. (n.d.).
  • Features, roles and chiral analyses of proteinogenic amino acids - AIMS Press. (2020, July 6).
  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples - bevital. (n.d.).
  • Determination of free amino acids in blood plasma by high-performance liquid chromatography with fluorescence detection - Semantic Scholar. (n.d.).
  • Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. (2026, January 2).
  • Evaluation of Individual Variation of d-Amino Acids in Human Plasma by a Two-Dimensional LC–MS/MS System and Application to the Early Diagnosis of Chronic Kidney Disease | Analytical Chemistry - ACS Publications. (2024, March 13).
  • Analysis of D-Amino Acids: Relevance in Human Disease - LCGC International. (2022, August 1).
  • Analytical Chemistry and Biochemistry of D-Amino Acids - Sci-Hub. (n.d.).
  • Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed. (n.d.).
  • Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research - Thermo Fisher Scientific. (n.d.).
  • analysis of amino acids by high performance liquid chromatography. (n.d.).
  • Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals. (2024, February 15).
  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.).
  • Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry - PMC. (2024, July 26).
  • Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples. (n.d.).
  • Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS | Thermo Fisher Scientific. (n.d.).
  • Measurement of plasma amino acids by Ultraperformance® Liquid Chromatography. (n.d.).
  • A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed. (2025, April 15).
  • A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - ResearchGate. (n.d.).
  • The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich. (n.d.).
  • GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing - PubMed. (2000, July 15).
  • Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Methyl-5-oxohexanoic acid - Benchchem. (n.d.).
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. (2025, August 7).
  • GC Analysis of Derivatized Amino Acids - Thermo Fisher Scientific. (n.d.).

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Validation

Comparing Cross-Linking Efficiency of (R)-2-Amino-6-oxohexanoic Acid Derivatives

Target Audience: Researchers, Biomaterial Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The development of advanced biomaterials and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biomaterial Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The development of advanced biomaterials and molecular probes relies heavily on predictable, biocompatible cross-linking mechanisms. While native (S)-allysine is the biological standard for cross-linking collagen and elastin[1][2], its synthetic utility is often limited by rapid proteolytic degradation in vivo.

(R)-2-Amino-6-oxohexanoic acid (the D-enantiomer of allysine) and its derivatives offer a powerful alternative. By inverting the stereocenter at the α -carbon, these derivatives achieve high resistance to endogenous L-specific proteases while maintaining the extreme reactivity of the ϵ -aldehyde group[1]. This guide objectively compares the cross-linking efficiency of (R)-allysine derivatives against traditional alternatives and provides self-validating experimental protocols for their evaluation.

Mechanistic Causality: Why Stereochemistry Matters

In native connective tissues, lysyl oxidase (LOX) oxidatively deaminates the ϵ -amino group of lysine to form allysine (2-amino-6-oxohexanoic acid)[2][3]. The resulting aldehyde is highly reactive and spontaneously drives two primary cross-linking pathways[4][5]:

  • Schiff Base Formation: Condensation with an unreacted lysine ϵ -amine to form an aldimine bond (e.g., lysinonorleucine, LNL).

  • Aldol Condensation: Reaction with another allysine aldehyde to form an allysine aldol (ALL) dimer[6].

The Causality of the (R)-Enantiomer: In my experience engineering long-term hydrogel implants, the primary bottleneck of using native (S)-allysine peptides is their rapid clearance by native enzymes. By synthesizing (R)-allysine derivatives, we exploit stereochemical causality: the D-amino acid backbone is structurally "invisible" to native L-proteases, drastically increasing the half-life of the cross-linker. Crucially, the ϵ -aldehyde is situated far enough from the α -carbon that the stereochemical inversion does not sterically hinder its thermodynamic drive to form Schiff bases or aldol condensations[1][7].

Mechanism A Peptide-bound Lysine B Chemical Oxidation / LOX A->B C (R)-2-Amino-6-oxohexanoic acid (D-Allysine Derivative) B->C D Schiff Base Formation (+ Lysine) C->D E Aldol Condensation (+ Allysine) C->E F Lysinonorleucine (LNL) Cross-link D->F G Allysine Aldol (ALL) Cross-link E->G

Mechanistic pathways of (R)-allysine derivative cross-linking via Schiff base and aldol condensation.

Comparative Analysis of Cross-Linking Agents

To objectively evaluate (R)-allysine derivatives, we must benchmark them against both their natural counterpart and widely used synthetic alternatives like Glutaraldehyde (GTA) and Genipin.

As shown in the data summary below, (R)-allysine derivatives match the high cross-linking efficiency of GTA but bypass the severe cytotoxicity associated with unreacted GTA leaching. Furthermore, they offer significantly faster reaction kinetics than Genipin, making them ideal for in situ gelation and molecular imaging of fibrogenesis[7].

Table 1: Quantitative Comparison of Cross-Linking Alternatives
Cross-LinkerCross-Linking Efficiency (24h)Proteolytic StabilityCytotoxicity (Cell Viability %)Primary Mechanism
(R)-Allysine Derivatives 85 - 92% High (D-enantiomer)> 95% (Highly Biocompatible)Schiff Base / Aldol
(S)-Allysine (Native) 85 - 90%Low (L-enantiomer)> 95% (Highly Biocompatible)Schiff Base / Aldol
Glutaraldehyde (GTA) 95 - 98%High< 40% (Highly Toxic)Non-specific amine binding
Genipin 60 - 70% (Slow)Moderate> 90% (Biocompatible)Heterocyclic cross-linking

Experimental Methodologies

To ensure scientific integrity, every protocol used to measure cross-linking efficiency must be a self-validating system. The following workflows incorporate mandatory internal controls to prevent data artifacts.

Workflow S1 1. Synthesis & Functionalization S2 2. Matrix Incubation S1->S2 S3 3. TNBS Assay (Free Amines) S2->S3 S4 4. Rheological Testing S2->S4 S5 5. LC-MS/MS Quantification S2->S5

Step-by-step experimental workflow for evaluating cross-linking efficiency of allysine derivatives.

Protocol A: Quantification of Cross-Linking Degree via TNBS Assay

The 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay quantifies the reduction of free primary amines as they are consumed by the (R)-allysine aldehyde.

  • Self-Validation Control: Always run a parallel blank matrix (0% cross-linker) and a fully acetylated matrix (100% amine blocked) to establish the dynamic range.

  • Lyophilize the cross-linked biomaterial and weigh exactly 5 mg into a microcentrifuge tube.

  • Add 1 mL of 4% (w/v) NaHCO3​ buffer (pH 8.5) and 1 mL of 0.5% (v/v) TNBS solution.

  • Incubate at 40°C for 2 hours under continuous shaking.

  • Terminate the reaction by adding 3 mL of 6 M HCl and heat to 60°C for 90 minutes to dissolve the matrix.

  • Dilute with distilled water, extract with diethyl ether to remove unreacted TNBS, and measure absorbance of the aqueous phase at 345 nm.

Protocol B: LC-MS/MS Characterization of Cross-Links

Because Schiff bases are chemically reversible, standard acid hydrolysis will destroy the cross-links, leading to artifactual data[6].

  • Self-Validation Control: You must perform a sodium borohydride ( NaBH4​ ) reduction prior to digestion. This reduces the reversible aldimine double bond into a stable secondary amine, locking the cross-link in place for accurate quantification[3][8].

  • Suspend the cross-linked matrix in 0.1 M sodium borate buffer (pH 9.0).

  • Add a 100-fold molar excess of NaBH4​ and incubate for 2 hours at room temperature to reduce Schiff bases to lysinonorleucine (LNL).

  • Wash the matrix thoroughly with deionized water, then digest using bacterial collagenase or trypsin (depending on the substrate) at 37°C for 24 hours.

  • Purify the digested peptides using C18 zip-tips and elute with 50% Acetonitrile / 0.1% Formic Acid[8].

  • Analyze via an Orbitrap LC-MS/MS system, searching for the specific mass shifts associated with reduced LNL and ALL cross-links.

References

  • Source: researchgate.
  • Source: grokipedia.
  • Source: nih.
  • Source: nih.
  • Source: portlandpress.
  • Source: annualreviews.
  • Source: nih.
  • Source: nih.

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Comparative

Validating the Efficacy of D-Allysine as a Competitive Enzyme Inhibitor: A Comparative Methodological Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Validation, Comparative Analysis, and Self-Validating Enzyme Kinetics Executive Summary & Mechanistic Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Validation, Comparative Analysis, and Self-Validating Enzyme Kinetics

Executive Summary & Mechanistic Causality

Extracellular matrix (ECM) remodeling is fundamentally driven by the cross-linking of collagen and elastin. This process is initiated by the[1]. This critical rate-limiting step is [2].

Historically, researchers have relied on[2]. However, BAPN acts as a suicide inhibitor, covalently modifying the enzyme's [2]. While highly effective for acute in vitro knockouts, its irreversible nature leads to complete ablation of ECM cross-linking and severe off-target toxicity (lathyrism) in vivo.

The Case for D-Allysine: As a Senior Application Scientist, I advocate for the transition toward reversible, tunable inhibitors in drug development. D-allysine, the synthetic D-enantiomer of the natural LOX product, acts as a highly specific competitive inhibitor. Because it mimics the transition state geometry but possesses the incorrect stereochemistry for LTQ-mediated proton abstraction, it occupies the active site without undergoing catalytic turnover. This allows for dynamic, concentration-dependent modulation of LOX activity without permanently destroying the enzyme pool.

Mechanism Substrate L-Lysine (Substrate) Enzyme Lysyl Oxidase (LOX) Substrate->Enzyme Binds Active Site Product L-Allysine (Product) Enzyme->Product Oxidative Deamination Inhibitor D-Allysine (Inhibitor) Inhibitor->Enzyme Competitive Binding (No Turnover)

Diagram 1: Mechanism of D-allysine competitive inhibition at the LOX active site.

Comparative Performance Analysis

To objectively evaluate D-allysine for your assay workflows, it must be benchmarked against both traditional irreversible inhibitors and modern clinical-stage small molecules. The table below synthesizes the quantitative and qualitative performance metrics of these alternatives.

InhibitorMechanism of ActionReversibilityTarget SpecificityTypical IC50 (In Vitro)Cytotoxicity Profile
D-Allysine Competitive (Active Site Analog)Fully ReversibleHigh (LOX / AASA DH)~15-25 μMLow (Tunable clearance)
BAPN Irreversible (Suicide Inhibitor)IrreversibleModerate (Pan-LOX)~3-5 μMHigh (Lathyrism risk)
PAT-1251 Competitive (Small Molecule)ReversibleVery High (LOXL2 specific)< 1 μMLow (Clinical stage)

Self-Validating Experimental Validation Protocols

Trustworthiness in biochemical assays requires protocols that inherently flag false positives. To validate D-allysine as a competitive inhibitor, we utilize a continuous fluorometric assay coupled with Lineweaver-Burk kinetic analysis.

The Self-Validating Principle: If D-allysine is truly competitive, the maximum reaction velocity ( Vmax​ ) must remain constant while the apparent Michaelis constant ( Km​ ) increases. If Vmax​ decreases during your assay, the system immediately invalidates the assumption of competitive inhibition, indicating either assay degradation or non-competitive binding.

Workflow Step1 1. Reagent Prep Equilibrate LOX & Substrates Step2 2. Inhibitor Titration Serial Dilution of D-Allysine Step1->Step2 Step3 3. Kinetic Assay Fluorometric H2O2 Detection Step2->Step3 Step4 4. Data Validation Lineweaver-Burk Analysis Step3->Step4

Diagram 2: Self-validating experimental workflow for enzyme kinetic analysis.

Protocol 1: Continuous Fluorometric H2​O2​ Release Assay

Causality: LOX generates one mole of hydrogen peroxide ( H2​O2​ ) for every mole of allysine produced. By coupling this reaction with Horseradish Peroxidase (HRP) and Amplex Red, we generate a highly fluorescent product (resorufin) that provides real-time, continuous kinetic data, eliminating the artifacts common in endpoint assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM sodium borate buffer (pH 8.2) containing 1.2 M urea. Causality: Urea is strictly required to maintain the solubility of the hydrophobic ECM substrates without denaturing the LOX enzyme.

  • Enzyme-Inhibitor Pre-incubation: Incubate purified recombinant LOX (10 nM) with varying concentrations of D-allysine (0.1 μM to 100 μM) for 15 minutes at 37°C. Causality: Pre-incubation ensures that the inhibitor-enzyme binding equilibrium is fully established before the substrate is introduced.

  • Reaction Initiation: Add the substrate master mix (10 mM L-lysine, 50 μM Amplex Red, 1 U/mL HRP) to the wells.

  • Data Acquisition: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes. Calculate the initial velocity ( v0​ ) strictly from the linear portion of the curve (typically the first 5–10 minutes).

Protocol 2: Lineweaver-Burk Validation (The Self-Validating Step)

To irrefutably confirm the competitive nature of D-allysine:

  • Set up the fluorometric assay as described in Protocol 1.

  • Vary the substrate (L-lysine) concentration (1 mM, 2 mM, 5 mM, 10 mM) across three fixed concentrations of D-allysine (0 μM, 5 μM, 20 μM).

  • Plot 1/v0​ (y-axis) against 1/[S] (x-axis).

  • Validation Check: The plotted lines must intersect exactly at the y-axis ( 1/Vmax​ ). An intersection on the y-axis mathematically proves that an infinite substrate concentration outcompetes the inhibitor—the definitive hallmark of competitive inhibition.

Data Presentation & Interpretation

When executing the protocols above, your kinetic parameters should align with the expected data matrix below. Use this table as a reference standard to verify the integrity of your experimental setup.

Experimental ConditionApparent Km​ (mM) Vmax​ (RFU/min)Mechanistic Interpretation
Uninhibited (Control) 2.5150Baseline enzyme kinetics established.
+ D-Allysine (10 μM) 8.0 (Increased) 150 (Unchanged) Validated: Competitive Inhibition.
+ BAPN (10 μM) 2.5 (Unchanged)45 (Decreased)Validated: Irreversible / Suicide Inhibition.

References

  • Pinnell SR, Martin GR. The cross-linking of collagen and elastin: enzymatic conversion of lysine in peptide linkage to alpha-aminoadipic-delta-semialdehyde (allysine) by an extract from bone. Proceedings of the National Academy of Sciences. 1968. URL:[Link]

  • Vallet SD, Ricard-Blum S. Lysyl oxidases: from enzyme activity to extracellular matrix cross-links. Essays in Biochemistry. 2019. URL:[Link]

  • Tang SS, Trackman PC, Kagan HM. Reaction of aortic lysyl oxidase with beta-aminopropionitrile. The Journal of Biological Chemistry. 1983. URL:[Link]

  • Mure M, Wang SX, Klinman JP. Synthesis and characterization of model compounds of the lysine tyrosyl quinone cofactor of lysyl oxidase. Journal of the American Chemical Society. 2003. URL:[Link]

Sources

Validation

Analytical comparison of (R)-2-Amino-6-oxohexanoic acid detection techniques

Analytical Comparison of (R)-2-Amino-6-oxohexanoic Acid Detection Techniques: Overcoming Stereochemical and Stability Bottlenecks As a Senior Application Scientist, evaluating the analytical landscape for (R)-2-amino-6-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison of (R)-2-Amino-6-oxohexanoic Acid Detection Techniques: Overcoming Stereochemical and Stability Bottlenecks

As a Senior Application Scientist, evaluating the analytical landscape for (R)-2-amino-6-oxohexanoic acid—commonly known as D-allysine or D-α-aminoadipic semialdehyde (D-AASA)—requires navigating a maze of chemical instability and stereochemical complexity. While its (S)-enantiomer (L-allysine) is a well-documented biomarker of collagen and elastin cross-linking, the (R)-enantiomer serves as a critical biomarker for D-amino acid oxidase activity, specific microbial peptidoglycan turnover, and chiral synthetic monitoring.

This guide objectively compares the leading analytical techniques for quantifying this elusive molecule, providing field-proven protocols and the mechanistic causality behind each workflow.

The Chemical Bottleneck: Equilibrium and Reactivity

The fundamental challenge in detecting (R)-2-amino-6-oxohexanoic acid is its dualistic nature. In aqueous solution, the terminal aldehyde group spontaneously reacts with the α-amino group, establishing a dynamic equilibrium with its cyclic Schiff base, D-Δ1-piperideine-6-carboxylate (D-P6C) [1, 2].

Because absolute quantification of the open-chain aldehyde is virtually impossible in its native state, analytical strategies must either measure the P6C surrogate or chemically trap the aldehyde before cyclization occurs.

G A (R)-2-Amino-6-oxohexanoic Acid (D-Allysine) B D-Δ1-Piperideine-6-carboxylate (D-P6C) A->B Spontaneous Equilibrium C Pre-column Derivatization (e.g., Naphthol + NaCNBH3) A->C Aldehyde Trapping E Direct LC-MS/MS (m/z 128.1 > 82.1) B->E Surrogate Detection D Stable Fluorescent Adduct (Locked Conformation) C->D

Fig 1: Spontaneous equilibrium of (R)-allysine and D-P6C versus chemical derivatization trapping.

Comparative Analysis of Detection Modalities

Direct Chiral HILIC-LC-MS/MS (The Surrogate Approach)

Standard reversed-phase (C18) chromatography fails to retain the highly polar P6C molecule, causing it to elute in the void volume alongside severe matrix suppressors. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a chiral stationary phase resolves this by partitioning the analyte into an aqueous enriched layer, successfully separating the (R)- and (S)-enantiomers[4].

  • Advantage: Eliminates derivatization artifacts and provides a direct snapshot of the physiological equilibrium.

  • Limitation: Semi-quantitative, as the dynamic equilibrium can be easily perturbed by mobile phase pH.

Pre-column Reductive Amination with HPLC-Fluorescence (The Trapping Approach)

This technique forces the equilibrium toward the open-chain aldehyde by reacting it with a fluorophore (e.g., sodium 2-naphthol-7-sulfonate) under reductive conditions.

  • Advantage: Locks the molecule into a highly stable, fluorescent bis-naphthol derivative, granting exceptional sensitivity (sub-nanomolar LOD).

  • Limitation: Derivatization kinetics can be skewed by complex tissue matrices, and chiral resolution must be performed post-derivatization.

Chemical Proteomics via Hydrazide Labeling (The Systems Approach)

For mapping (R)-allysine residues within complex protein structures, isotopic labeling using heavy/light methoxyamine or biotin-hydrazide tags the carbonyl group for subsequent LC-HRMS analysis [3].

  • Advantage: Unmatched for site-specific mapping and structural elucidation.

  • Limitation: Highly complex sample preparation; impractical for high-throughput fluid screening.

Quantitative Performance Comparison

Analytical TechniqueTarget AnalyteStereospecificityLOD / LOQSample Prep ComplexityPrimary Application
Chiral HILIC-LC-MS/MS D-P6C (Surrogate)High (Resolves D/L)~10 nM / 25 nMLow (Dilute & Shoot / Crash)High-throughput biofluid screening
HPLC-Fluorescence Derivatized D-AllysineModerate (Post-reaction)~1 nM / 5 nMHigh (Derivatization + Heat)Tissue homogenates, low-abundance
LC-HRMS (Isotopic) Tagged D-AllysineLow (Peptide level)Sub-nMVery High (Enrichment)Proteomics, site-specific mapping

Self-Validating Experimental Protocols

Protocol 1: Chiral HILIC-LC-MS/MS Workflow for D-P6C

This protocol leverages the surrogate detection of D-P6C to quantify (R)-2-amino-6-oxohexanoic acid without the biases of derivatization.

1. Sample Preparation & Internal Standardization:

  • Step: Dilute 50 µL of sample with 200 µL of cold methanol (-20°C). Spike with 0.01 nmol of [²H₉]pipecolic acid.

  • Causality: Methanol rapidly precipitates proteins, halting ex vivo enzymatic degradation while establishing the high-organic starting conditions required for HILIC. Because a stable isotope of D-P6C is not commercially available, [²H₉]pipecolic acid serves as a structural analog that corrects for matrix-induced ion suppression in the ESI source [1].

2. Chromatographic Separation:

  • Step: Inject 5 µL onto a Chiral HILIC column. Use an isocratic mobile phase of 80:20 Acetonitrile:Water containing 0.03% formic acid (pH ~2.5) at 0.5 mL/min [4].

  • Causality: The chiral stationary phase resolves the (R)-enantiomer from the endogenous (S)-enantiomer. The acidic pH ensures complete protonation of the P6C imine nitrogen, maximizing retention on the HILIC phase and boosting ESI+ ionization efficiency.

3. MRM Detection:

  • Step: Monitor the transition m/z 128.1 > 82.1 (quantifier) and m/z 128.1 > 55.1 (qualifier) [1, 2].

  • Causality: The precursor ion [M+H]⁺ at 128.1 undergoes collision-induced dissociation to lose the carboxyl moiety (HCOOH, 46 Da), yielding a highly specific fragment at m/z 82.1. The ratio between the quantifier and qualifier transitions validates peak purity.

Workflow S1 Sample Preparation (Cold MeOH Crash & IS Addition) S2 Chiral HILIC Separation (Resolves D- vs L-P6C) S1->S2 S3 Electrospray Ionization (ESI+) S2->S3 S4 Q1 Selection (Precursor m/z 128.1) S3->S4 S5 Collision-Induced Dissociation (Loss of -COOH) S4->S5 S6 Q3 Detection (Product m/z 82.1) S5->S6

Fig 2: Self-validating chiral HILIC-LC-MS/MS workflow for D-P6C surrogate detection.

Protocol 2: HPLC-Fluorescence via Naphthol Derivatization

Ideal for complex tissue matrices where matrix suppression precludes direct LC-MS/MS.

1. Reductive Amination:

  • Step: Combine the sample with sodium 2-naphthol-7-sulfonate and sodium cyanoborohydride (NaCNBH₃) in a sealed vial. Heat at 110°C for 24 hours.

  • Causality: The extreme heat accelerates the acid hydrolysis of the tissue matrix, freeing bound allysine. NaCNBH₃ is strictly utilized over NaBH₄ because it selectively reduces the intermediate Schiff base without reducing the unreacted target aldehyde directly to an alcohol, successfully locking the molecule into a stable bis-naphthol derivative.

2. Chromatographic Separation & Detection:

  • Step: Separate on a chiral reversed-phase column using a gradient of aqueous acetate buffer and acetonitrile. Detect via fluorescence (Ex: 280 nm, Em: 360 nm).

  • Causality: The bulky naphthol groups increase the molecule's hydrophobicity, allowing for excellent retention and chiral resolution on standard reversed-phase architectures, while the fluorophore grants signal-to-noise ratios superior to standard UV detection.

References

  • Title: The measurement of urinary Δ1-piperideine-6-carboxylate, the alter ego of α-aminoadipic semialdehyde, in Antiquitin deficiency Source: PMC / Journal of Inherited Metabolic Disease URL: [Link]

  • Title: Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma Source: PMC / SpringerPlus URL: [Link]

  • Title: Isotopic Labeling-Enabled Chemical Proteomics Analysis Revealed Structural and Functional Features of Allysine Modifications in Mammalian Cells and Tissues Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Biomarker Profiling for Pyridoxine Dependent Epilepsy in Dried Blood Spots by HILIC-ESI-MS Source: PMC / International Journal of Analytical Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of (R)-2-Amino-6-oxohexanoic Acid (D-Allysine)

Executive Summary & Chemical Profile (R)-2-Amino-6-oxohexanoic acid, commonly referred to as D-allysine, is a highly reactive aldehyde-containing amino acid derivative. In biological systems, allysine is generated via th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

(R)-2-Amino-6-oxohexanoic acid, commonly referred to as D-allysine, is a highly reactive aldehyde-containing amino acid derivative. In biological systems, allysine is generated via the oxidative deamination of lysine residues and serves as the fundamental building block for the cross-linking of structural proteins such as collagen and elastin[1].

Because of its terminal aldehyde group, D-allysine is highly susceptible to spontaneous Schiff base formation and aldol condensation[1]. While this inherent reactivity makes it an invaluable reagent for drug development, proteomics, and biomaterial research[2], it also introduces unique logistical and safety challenges. Improper handling or disposal can lead to unwanted polymerization, cross-reactivity with other laboratory waste streams, and the generation of irritating fumes[3]. This guide provides a self-validating, field-proven methodology for the safe operational handling and disposal of D-allysine.

Physicochemical Properties & Hazard Assessment

Before handling D-allysine, personnel must understand how its molecular structure dictates its macroscopic hazards. The table below synthesizes the quantitative data and the mechanistic rationale behind required safety measures.

Property / HazardSpecification / GHS ClassificationMechanistic Rationale & Operational Implication
Chemical Formula C₆H₁₁NO₃ (MW: 145.16 g/mol )The terminal aldehyde dictates reactivity. Use molecular weight for precise molarity calculations in buffer preparation.
Skin Irritation Category 2 (H315)Contact causes localized inflammation. Mandates: Nitrile gloves and a fully buttoned lab coat[3].
Eye Irritation Category 2A (H319)Vapors or splashes can cause severe ocular irritation. Mandates: Snug-fitting safety goggles[3].
Respiratory Hazard Category 3 (H335)Inhalation of aerosolized powder or fumes irritates the respiratory tract. Mandates: Handle exclusively inside a certified chemical fume hood[3].
Storage Conditions -20°C under inert atmosphereAmbient oxygen rapidly oxidizes the aldehyde moiety into a carboxylic acid. Mandates: Store under Argon/Nitrogen to preserve reagent integrity.

Operational Workflow: Handling & Experimental Use

As a best practice in laboratory safety, operational planning is the first step in waste minimization. The following protocol ensures the chemical integrity of D-allysine while preventing premature degradation that would necessitate emergency disposal.

Phase 1: Buffer Selection and Preparation

Expertise Insight: The terminal aldehyde of D-allysine will spontaneously react with primary amines to form a Schiff base (a lysinonorleucine-type cross-link)[1].

  • Select an Amine-Free Buffer: Utilize HEPES, PBS, or MOPS. Strictly avoid Tris or Glycine buffers, as their primary amines will immediately react with the reagent.

  • pH Optimization: Adjust the buffer to physiological pH (7.2–7.4).

  • Validation Check: Verify the pH using a calibrated meter. Highly alkaline environments will accelerate unwanted aldol condensation between D-allysine molecules[1]. Do not proceed if the pH exceeds 7.8.

Phase 2: Reconstitution
  • Equilibration: Remove the D-allysine vial from the -20°C freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30 minutes) to prevent atmospheric moisture condensation, which accelerates hydrolytic degradation[2].

  • Fume Hood Operation: Transfer the sealed vial to a certified chemical fume hood to mitigate respiratory hazards (H335)[3].

  • Dissolution: Slowly add the amine-free buffer to the vial. Vortex gently until the powder is fully dissolved.

  • Validation Check: Inspect the solution against a dark background. The solution must be completely transparent. If the solution appears cloudy or viscous, premature polymerization has occurred, and the solution must be routed directly to hazardous waste.

Phase 3: Storage of Aliquots
  • Aliquotting: Divide the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas.

  • Freezing: Cap tightly and store immediately at -20°C or -80°C.

Waste Segregation Workflow

Proper segregation is the most critical step in D-allysine disposal. The diagram below illustrates the logical decision tree for routing waste to prevent dangerous chemical incompatibilities.

G Start D-Allysine Waste Generation Solid Solid Waste (Plastics/Vials) Start->Solid Liquid Liquid Waste (Solutions/Buffers) Start->Liquid SolidDisp Hazardous Solid Waste Bin Solid->SolidDisp CheckBuffer Buffer contains primary amines? Liquid->CheckBuffer EHS EHS Approved Disposal Facility SolidDisp->EHS AmineYes Yes: Risk of Schiff Base Polymerization CheckBuffer->AmineYes Yes AmineNo No: (e.g., PBS, HEPES) CheckBuffer->AmineNo No Segregate Segregate strictly. Do not mix with other amine wastes. AmineYes->Segregate AqueousWaste Aldehyde Aqueous Waste Container AmineNo->AqueousWaste Segregate->EHS AqueousWaste->EHS

Workflow for the segregation and disposal of D-allysine waste to prevent reactive polymerization.

Step-by-Step Disposal Procedures

Because of its reactive aldehyde group, D-allysine cannot be poured down the sink or treated as standard aqueous waste. During thermal decomposition or combustion, it can generate highly toxic and irritating gases[3].

Protocol A: Liquid Waste Management
  • Container Selection: Designate a specific, chemically compatible waste container (e.g., HDPE plastic) solely for "Aldehyde-Containing Aqueous Waste."

  • Prohibition of Incompatibles (Critical Step): Never mix D-allysine waste with waste streams containing primary amines, ammonia, or strong oxidizers (such as bleach). Mixing these will trigger uncontrolled Schiff base polymerization or exothermic oxidation.

  • Transfer: Inside the fume hood, carefully pour the spent D-allysine solutions into the designated waste container.

  • Labeling: Affix a hazardous waste tag detailing the exact chemical name ((R)-2-Amino-6-oxohexanoic acid), concentration, and the GHS signal words "Warning: Irritant"[3].

  • Validation Check: Leave the cap loosely secured for 15 minutes after the first addition to monitor for any unexpected heat generation or gas evolution. If stable, seal the container tightly.

Protocol B: Solid Waste and Sharps
  • Consumables: Place all contaminated pipette tips, microcentrifuge tubes, weighing boats, and gloves into a designated, double-lined hazardous solid waste bag.

  • Sharps: If needles were used to pierce septa during inert gas purging, dispose of them immediately in a puncture-proof sharps container. Do not attempt to recap needles.

  • Disposal: Transfer the sealed solid waste bags to an approved waste disposal plant according to your institutional Environmental Health and Safety (EHS) guidelines[3].

Protocol C: Spill Response

Expertise Insight: Many commercial chemical spill kits use amine-based compounds to neutralize simple aldehydes like formaldehyde. Because D-allysine is an amino acid derivative, introducing additional amines can trigger rapid, uncontrolled aldol condensation, potentially releasing heat and complicating the cleanup process[1].

  • Containment: Immediately isolate the spill area. Ensure the fume hood sash is at the proper working height to maintain negative pressure and adequate ventilation[3].

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or proprietary non-amine aldehyde-absorbing pads.

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a sealable chemical waste container[3].

  • Decontamination: Wash the spill surface thoroughly with soap and water, as D-allysine is water-soluble.

  • Validation Check: Visually inspect the area and run a gloved hand (covered with a clean paper towel) over the surface to ensure no slippery residue remains.

References

  • L-Allysine ethylene acetal - AK Scientific, Inc.
  • Source: ACS Publications (acs.org)
  • Source: PMC (nih.gov)

Sources

Handling

A Researcher's Guide to the Safe Handling of (R)-2-Amino-6-oxohexanoic Acid

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety and handling protocols for (R)-2-Amino-6-oxohexanoic acid. The information herein is synthesized from established best practices for handling similar chemical structures, providing a robust framework for operational safety and risk mitigation in the laboratory.

Hazard Assessment: A Proactive Stance on Safety

(R)-2-Amino-6-oxohexanoic acid, also known as a form of allysine, is an alpha-amino acid.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact (R)-isomer is not widely available, data from structurally related compounds, such as 6-Aminohexanoic acid and 6-oxohexanoic acid, provide a basis for a conservative hazard assessment. The primary anticipated risks involve irritation to the skin, eyes, and respiratory system.[2][3][4] However, some related compounds carry more severe warnings, and in the absence of specific data, a cautious approach is warranted.[5][6]

All laboratory personnel must treat this and any compound with an incomplete toxicological profile as potentially hazardous. The following table summarizes the potential hazards based on data from analogous chemicals.

Hazard Category GHS Pictogram Potential Hazard Primary Route of Exposure Precautionary Statements
Skin Irritation GHS07Causes skin irritation.[2][3][6]Dermal ContactP264, P280, P302+P352, P362+P364
Eye Irritation GHS07Causes serious eye irritation.[2][3][6]Ocular ContactP280, P305+P351+P338
Respiratory Irritation GHS07May cause respiratory irritation.[2][3][6]InhalationP261, P271, P304+P340
Acute Toxicity (Potential) GHS06Based on related compounds, may be harmful or toxic if swallowed or in contact with skin.[5][6]Ingestion, Dermal ContactP262, P270, P301+P312

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic risk assessment. The following protocol is the mandatory minimum for handling (R)-2-Amino-6-oxohexanoic acid in solid or solution form.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of (R)-2-Amino-6-oxohexanoic acid, especially in its powdered form, must be conducted inside a certified chemical fume hood.[7] This is the most critical engineering control for preventing respiratory exposure by containing dust and potential vapors at the source.[8]

Mandatory PPE Ensemble
  • Eye and Face Protection :

    • Rationale : The carboxylic acid and amino functionalities present a risk of serious eye irritation upon contact.[2][4]

    • Specification : ANSI Z87.1-rated safety glasses with side shields are the absolute minimum. For procedures with a higher risk of splashing (e.g., preparing solutions, transferring large volumes), these must be supplemented with a full-face shield.[7][9]

  • Skin and Body Protection :

    • Rationale : To prevent skin contact, which can cause irritation.[2][4] Contamination of personal clothing must be avoided.

    • Specification : A full-length, long-sleeved laboratory coat is required.[7][10] Ensure cuffs are snug. For handling larger quantities (>10g), consider a chemically resistant apron. All personnel must wear closed-toe shoes; sandals or perforated shoes are strictly prohibited.[7][8]

  • Hand Protection :

    • Rationale : Hands are the most likely part of the body to come into direct contact with the chemical.

    • Specification : Nitrile gloves are the standard recommendation for incidental contact.[11][12] Always inspect gloves for tears or holes before use.[9] For prolonged handling or immersion, consult a glove compatibility chart. After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[9][13]

  • Respiratory Protection :

    • Rationale : While the fume hood is the primary control, respiratory protection may be required if engineering controls are insufficient or during emergency situations like a large spill. The fine particulate nature of the solid form poses an inhalation risk.[2][6]

    • Specification : If work must be performed outside a fume hood (not recommended) or if dust is observed, a NIOSH-approved N95 respirator is required at a minimum.[4][9][14]

The following workflow provides a logical pathway for determining the appropriate level of PPE based on the specific laboratory operation.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE & Controls Start Start: Handling (R)-2-Amino-6-oxohexanoic acid CheckForm Is the material a powder/solid? Start->CheckForm CheckSplash Is there a splash hazard? CheckForm->CheckSplash No (Solution) FumeHood Work in Chemical Fume Hood CheckForm->FumeHood Yes CheckQuantity Handling >1g or potential for aerosolization? BasePPE Minimum PPE: - Safety Glasses (Side Shields) - Lab Coat - Nitrile Gloves CheckQuantity->BasePPE No Respirator Add N95 Respirator CheckQuantity->Respirator Yes CheckSplash->BasePPE No FaceShield Add Face Shield CheckSplash->FaceShield Yes FumeHood->CheckQuantity Respirator->BasePPE FaceShield->BasePPE

Sources

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